Oxozirconium
Description
Historical Evolution of Zirconium-Oxygen Chemistry Research
The journey into understanding zirconium-oxygen chemistry is intrinsically linked to the discovery and purification of zirconium itself. While the element was identified in 1789, obtaining the pure metal proved challenging. It was not until 1925 that a process for producing pure zirconium was developed. researchgate.net A pivotal moment in the practical application of zirconium-oxygen chemistry came in 1957 with the discovery that partially stabilized zirconium dioxide (ZrO₂) acts as an oxygen ion conductor at elevated temperatures, leading to the development of solid electrolyte gas sensors. cambridge-sensotec.co.ukcambridge-sensotec.co.uk
Early research into oxozirconium compounds often involved the use of zirconium oxychloride (ZrOCl₂) as a starting material for synthesizing various derivatives, including alkoxides. tandfonline.com For many years, the existence of the mononuclear zirconyl ion (ZrO²⁺) was widely accepted. researchgate.net However, subsequent studies revealed a more complex reality, with evidence pointing towards the formation of polymeric structures, often with oxo-bridged linkages, particularly in solid compounds and under varying solution conditions. researchgate.net The investigation into the thermal and enzymatic stability of collagen treated with zirconium oxychloride and zirconium oxalate further highlighted the practical applications driving the research. tandfonline.com The development of zirconium alloys for nuclear reactors, a field with its own rich history, also necessitated a deep understanding of zirconium's interaction with oxygen to ensure corrosion resistance. osti.gov
Contemporary Significance and Interdisciplinary Relevance of this compound Studies
The importance of this compound studies in the modern scientific landscape is underscored by its interdisciplinary nature, with applications spanning catalysis, materials science, and medicine. Zirconium compounds are utilized as catalysts in a multitude of chemical processes, including pollution control in automotive and industrial settings. zircon-association.org
In materials science, this compound clusters have emerged as crucial building blocks for the creation of metal-organic frameworks (MOFs) and hybrid materials. chemrxiv.orgresearchgate.net These atomically precise clusters, such as the Zr₆O₄(OH)₄ core, can be functionalized with various organic ligands to tailor their properties for specific applications, including 3D printing and polymer composites. chemrxiv.org The synthesis of porous zirconium dicarboxylates with the UiO-66 architecture from zirconium methacrylate (B99206) oxoclusters showcases the potential for creating materials with controlled particle sizes for applications like gas storage and catalysis. researchgate.net
Furthermore, zirconium oxide hybrid materials are finding new applications in the medical field, including in tissue-engineering scaffolds, drug delivery devices, and bone prostheses. researchgate.net The ability to create porous scaffolds from zirconium oxide hybrid materials using techniques like two-photon polymerization opens up possibilities for orthopedic and dental applications. researchgate.net
Fundamental Concepts and Current Challenges in this compound Chemical Research
The chemistry of this compound is centered around the synthesis and characterization of compounds containing the Zr=O or Zr-O-Zr functionalities. The synthesis of this compound(IV) aryloxides, for example, can be achieved by reacting anhydrous zirconyl chloride with phenols in the presence of a base. tandfonline.comepa.gov Similarly, this compound(IV) complexes with polydentate ligands are formed through reactions between a metal salt like ZrOCl₂ and the respective ligands. aip.org A significant area of research focuses on the formation of zirconium oxo clusters, which are essentially nanoscale oxide particles with a defined inorganic core and a shell of organic ligands. chemrxiv.org
Characterization of these compounds relies on a suite of analytical techniques. Elemental analysis, conductance measurements, and cryoscopy help in determining the stoichiometry and nature of the complexes in solution. tandfonline.comepa.gov Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy provide insights into the bonding and structure of these compounds. researchgate.netaip.org Thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA) are employed to study the thermal stability and decomposition patterns of this compound complexes. tandfonline.com
Despite significant progress, challenges remain in the field. A key challenge lies in understanding and controlling the clustering process of zirconium carboxylates to form desired secondary building units for MOFs. acs.org The characterization of these clusters in solution can be difficult, as techniques like dynamic light scattering (DLS) are pushed to their lower detection limits due to the small size of the clusters. chemrxiv.org Distinguishing between monomeric and dimeric species in solution also presents a hurdle. chemrxiv.org Furthermore, achieving a uniform dispersion of this compound clusters within polymer matrices to create nanocomposites with enhanced properties remains an active area of investigation. researchgate.net
Interactive Data Tables
Table 1: Synthesis of this compound(IV) Aryloxides
| Reactants | Product Composition | Reference |
| Anhydrous Zirconyl Chloride, 2-Chlorophenol, Triethylamine | ZrO(OC₆H₄Cl-2)₂ | tandfonline.comepa.gov |
| Anhydrous Zirconyl Chloride, 4-Nitrophenol, Triethylamine | ZrO(OC₆H₄NO₂-4)₂ | tandfonline.comepa.gov |
| Anhydrous Zirconyl Chloride, 2-Chlorophenol, Triethylamine (equimolar) | ZrOCl(OC₆H₄Cl-2) | tandfonline.com |
| ZrO(OAr)₂, NaOAr | Na₂[ZrO(OAr)₄] | tandfonline.comepa.gov |
Table 2: Characterization Techniques for this compound Compounds
| Technique | Information Obtained | Reference |
| Elemental Analysis | Stoichiometric composition | tandfonline.comepa.gov |
| Molar Conductance | Electrolytic nature | tandfonline.com |
| Cryoscopy/Molecular Weight Determination | Polymeric nature in solution | tandfonline.com |
| Infrared (IR) Spectroscopy | Presence of functional groups and bonding (e.g., Zr-O) | researchgate.netepa.gov |
| ¹H NMR Spectroscopy | Structure of organic ligands | epa.gov |
| Thermal Analysis (TG/DTA) | Thermal stability and decomposition patterns | tandfonline.com |
| Dynamic Light Scattering (DLS) | Solvodynamic diameter of clusters in solution | chemrxiv.org |
Structure
2D Structure
Properties
IUPAC Name |
oxozirconium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Zr | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIAQOFPUVMAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Zr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OZr | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314903 | |
| Record name | Zirconium oxide (ZrO) | |
| Source | EPA DSSTox | |
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Molecular Weight |
107.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53801-45-9, 12036-01-0 | |
| Record name | Zirconium oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53801-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium oxide (ZrO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Zirconium oxide | |
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| Record name | Zirconium oxide (ZrO) | |
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| Record name | Zirconium oxide | |
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Advanced Synthetic Methodologies for Oxozirconium Compounds
Hydrothermal and Solvothermal Synthesis of Oxozirconium Species
Hydrothermal and solvothermal methods are powerful techniques for the synthesis of this compound compounds, offering precise control over crystallinity, morphology, and particle size. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave.
Controlled Hydrolysis and Condensation Pathways
The formation of this compound species through hydrothermal and solvothermal routes is fundamentally governed by the controlled hydrolysis and condensation of zirconium precursors. In aqueous solutions, zirconyl salts like zirconyl chloride octahydrate (ZrOCl₂·8H₂O) are common precursors. The zirconyl ion in aqueous solution exists as a tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgsciencemadness.org Under hydrothermal conditions, the hydrolysis of this complex is accelerated, leading to the formation of zirconium hydroxide (B78521) (Zr(OH)₄) or zirconium oxyhydroxide (ZrO(OH)₂). daneshyari.comicm.edu.pl Subsequent condensation reactions, involving the elimination of water molecules between hydroxyl groups (olation) and between hydroxyl and aqua groups (oxolation), result in the formation of Zr-O-Zr bridges, which are the building blocks of this compound clusters and nanoparticles. researchgate.net
The polymerization of [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ can proceed through the formation of larger polymer clusters with increased content of hydroxyl (OH) and aqua (H₂O) groups due to these olation and oxolation reactions. researchgate.net The degree of hydrolysis and the rate of condensation can be meticulously controlled by adjusting reaction parameters, thereby directing the formation of specific this compound species. For instance, the controlled hydrolysis of zirconium oxychloride in the presence of sodium acetate (B1210297) has been used to prepare zirconium hydroxide gels. researchgate.net
Influence of Reaction Parameters on this compound Nucleation and Growth
The nucleation and growth of this compound particles during hydrothermal and solvothermal synthesis are highly sensitive to several reaction parameters, including temperature, pH, precursor type, and the presence of additives.
Temperature: The synthesis temperature plays a crucial role in the crystallinity and phase composition of the resulting this compound materials. Studies have shown that an increase in hydrothermal temperature generally leads to an increase in crystallinity and larger crystallite sizes. mdpi.com For example, in the hydrothermal synthesis of zirconia nanoparticles, increasing the temperature from 160 °C to 200 °C resulted in a transition from an amorphous state to a well-crystallized tetragonal phase. mdpi.com At even higher temperatures, a transformation to the monoclinic phase can occur. mdpi.comnih.gov
pH: The pH of the reaction medium significantly affects the hydrolysis and condensation rates, thereby influencing the particle size and morphology. Under alkaline conditions, the hydrolysis of zirconium precursors is promoted, which can lead to faster nucleation and the formation of smaller particles. However, the specific effect of pH can also depend on the precursor used. For instance, under alkaline conditions, the particle size of nano-zirconia synthesized from zirconyl nitrate (B79036) (ZrO(NO₃)₂) was found to be smaller than that synthesized from zirconyl chloride (ZrOCl₂). e3s-conferences.org
Precursor Type: The choice of zirconium precursor and its counter-ion can influence the crystallization process and final product characteristics. For example, in supercritical hydrothermal synthesis, the use of zirconium nitrate as a precursor was found to delay crystallization and hinder the growth of nano-sized ZrO₂ crystals compared to zirconyl chloride. e3s-conferences.org
Additives: Organic ligands and other additives can be used to control the growth and morphology of this compound compounds. For instance, in the hydrothermal synthesis of tetragonal zirconia, propanetriol has been used as an additive to control the phase transformation and dispersibility of the nanoparticles. mdpi.com Similarly, urea (B33335) can act as a mineralizer in the hydrothermal synthesis of spherical tetragonal zirconia. sciopen.com
| Parameter | Effect | Example | Reference |
|---|---|---|---|
| Temperature | Affects crystallinity, phase composition, and particle size. Higher temperatures generally lead to higher crystallinity and larger particles. | Increasing hydrothermal temperature from 160 °C to 200 °C promoted the formation of crystalline tetragonal ZrO₂. | mdpi.com |
| pH | Controls hydrolysis and condensation rates, influencing particle size. Alkaline conditions can lead to smaller particles. | Under alkaline conditions, nano-zirconia from ZrO(NO₃)₂ had a smaller particle size than from ZrOCl₂. | e3s-conferences.org |
| Precursor | The anion of the zirconium salt can affect crystallization kinetics and particle growth. | Nitrate ions from zirconium nitrate delayed crystallization compared to chloride ions from zirconyl chloride. | e3s-conferences.org |
| Additives | Organic molecules can direct morphology and stabilize specific crystalline phases. | Propanetriol was used to control the phase and dispersibility of zirconia nanoparticles. | mdpi.com |
Precursor Design and Controlled Fabrication of this compound-Containing Materials
The properties of this compound-containing materials are intrinsically linked to the precursors and fabrication methods employed. Careful design of precursors and precise control over the fabrication process are essential for creating materials with desired structures and functionalities.
Utilization of Zirconyl Salts (e.g., ZrOCl₂) and Organic Ligands
Zirconyl salts, particularly zirconyl chloride octahydrate (ZrOCl₂·8H₂O), are widely used as precursors for the synthesis of this compound compounds due to their solubility in water and alcohols. wikipedia.orgsciencemadness.org The reactivity of the zirconyl ion can be modulated by the introduction of organic ligands. These ligands can coordinate to the zirconium centers, thereby controlling the hydrolysis and condensation reactions and influencing the structure of the resulting this compound species.
For example, carboxylic acids such as citric acid and methacrylic acid have been employed to synthesize well-defined this compound clusters. The reaction of zirconyl chloride octahydrate with citric acid in an ammonia (B1221849) solution leads to the formation of complex zirconium tetranuclear molecules that subsequently polymerize. researchgate.net Similarly, the reaction of zirconium(IV) n-propoxide with methacrylic acid can yield crystalline this compound methacrylate (B99206) clusters like Zr₆(OH)₄O₄(OMc)₁₂ and Zr₄O₂(OMc)₁₂ (where OMc is methacrylate). semanticscholar.org These clusters can serve as building blocks for larger, porous materials. researchgate.net The use of organic ligands not only allows for the isolation of discrete this compound clusters but also enables the functionalization of the final material.
Sol-Gel Processing for Nanostructured this compound Materials
The sol-gel process is a versatile and widely employed method for the fabrication of nanostructured this compound materials, including thin films, powders, and aerogels. This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process typically starts with the hydrolysis of zirconium precursors, such as zirconium alkoxides (e.g., zirconium(IV) propoxide, Zr(OPr)₄), in an alcoholic solvent. nih.govresearchgate.net
The hydrolysis and subsequent condensation reactions lead to the formation of a three-dimensional network of Zr-O-Zr bonds. The kinetics of these reactions can be controlled by parameters such as the water-to-alkoxide ratio, the type of solvent, and the presence of catalysts or chelating agents. researchgate.net For instance, the use of different alcohols (methanol, ethanol, 2-propanol) as solvents in the sol-gel synthesis of zirconia from zirconium n-propoxide results in different nanostructures and thermal evolution of the final material. researchgate.net
One of the key advantages of the sol-gel method is the ability to produce nanostructured materials at relatively low temperatures. This method allows for the direct micro- and nanostructuring of ZrO₂ layers without the need for high-temperature etching processes. nih.gov By controlling the gelation and drying steps, it is possible to tailor the porosity and surface area of the resulting this compound materials.
| Precursor Type | Common Examples | Key Features | Typical Applications | Reference |
|---|---|---|---|---|
| Zirconyl Salts | ZrOCl₂·8H₂O, ZrO(NO₃)₂·2H₂O | Water-soluble, readily available. Reactivity can be tuned with ligands. | Hydrothermal synthesis of nanoparticles, precursor for this compound clusters. | wikipedia.orgnih.gov |
| Zirconium Alkoxides | Zr(OPr)₄ (Zirconium(IV) propoxide) | Highly reactive towards hydrolysis, suitable for sol-gel processing. | Synthesis of nanostructured films, powders, and aerogels. | nih.govresearchgate.net |
| Organically Modified Precursors | Zirconium methacrylate oxoclusters | Pre-formed clusters with organic functionalities, act as molecular building blocks. | Low-temperature synthesis of porous metal-organic frameworks. | semanticscholar.orgresearchgate.net |
Green Chemistry Approaches in this compound Compound Preparation
In recent years, there has been a growing emphasis on developing environmentally benign synthetic routes for the preparation of chemical compounds, guided by the principles of green chemistry. These principles advocate for the use of non-toxic reagents and solvents, energy efficiency, and waste reduction.
Several green chemistry approaches have been successfully applied to the synthesis of this compound compounds. One promising strategy is the use of plant extracts as reducing and capping agents in the synthesis of zirconium nanoparticles. For example, extracts from ginger and garlic have been utilized for the green synthesis of zirconium nanoparticles from zirconium nitrate. nih.gov Similarly, the dried biomass of Sphagneticola trilobata leaf extract has been used for the ultrasound-assisted green synthesis of zirconium nanoparticles from aqueous zirconyl nitrate. researchgate.net These methods are cost-effective and avoid the use of hazardous chemicals.
Another green synthetic technique is the use of microwave-assisted synthesis. Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com This technique has been employed for the rapid and efficient solvothermal synthesis of zirconium oxide-based metal-organic frameworks, yielding purer phases in a fraction of the time required by conventional methods. nih.gov Microwave-assisted methods have also been used to synthesize zirconia nanoparticles from zirconium acetate hydroxide. researchgate.netresearchgate.net These approaches not only align with the principles of green chemistry but also offer advantages in terms of process efficiency and product quality.
Low-Temperature and High-Temperature Synthetic Routes for this compound Phases
The synthesis of this compound materials can be broadly categorized into low- and high-temperature routes, which yield distinct phases and morphologies.
Low-Temperature Synthetic Routes often utilize pre-formed, well-defined this compound clusters as secondary building units (SBUs) to construct more complex architectures under mild conditions. A prominent example is the synthesis of porous zirconium-based metal-organic frameworks (MOFs), such as those with the UiO-66 architecture. researchgate.netrsc.org In this approach, the monocarboxylate ligands (e.g., methacrylate) on a Zr₆O₄(OH)₄(OOCR)₁₂ cluster are exchanged with dicarboxylic acids (e.g., terephthalic acid) at or near room temperature. researchgate.netrsc.org This ligand exchange process stitches the Zr₆ cluster cores together into a highly ordered, three-dimensional porous network. The mild reaction conditions of this route offer the significant advantage of controlling the material's particle size. researchgate.net
High-Temperature Synthetic Routes are typically employed to produce crystalline, inorganic phases of zirconium dioxide (ZrO₂). These methods include thermal decomposition and supercritical hydrothermal synthesis.
Thermal Decomposition : This method involves heating zirconium salts, such as zirconium oxychloride (ZrOCl₂·8H₂O) or zirconium sulfate (B86663) (Zr(SO₄)₂·4H₂O), to elevated temperatures (400°C to 1300°C). researchgate.net The heat causes the salt to decompose, driving off volatile components and leaving behind zirconium dioxide. The specific crystalline phase of ZrO₂ obtained (e.g., monoclinic, or metastable tetragonal) depends on the starting salt and the heating temperature. researchgate.net
Supercritical Hydrothermal Synthesis : This technique uses water above its critical point (374 °C, 22.1 MPa) as a reaction medium to hydrolyze zirconium precursors like zirconium nitrate or zirconium oxychloride. e3s-conferences.org For instance, reacting these precursors in supercritical water at 400°C and 25 MPa leads to the rapid formation of nano-sized zirconia particles. e3s-conferences.org This route is advantageous for producing nanoparticles with high purity and uniform shapes. e3s-conferences.org
High-Pressure, High-Temperature (HPHT) Synthesis : At ambient conditions, zirconium exists in the α-phase. Under high pressure (e.g., 7.8 GPa) and high temperature (e.g., 1200 °C), it can be transformed into the ω-phase, a different hexagonal structure. nih.gov This method is used to explore and synthesize metastable, high-density phases of the material. nih.gov
Table 2: Comparison of Synthetic Routes for this compound Phases
| Synthetic Route | Typical Precursor(s) | Temperature Range | Resulting Product |
|---|---|---|---|
| Ligand Exchange | Zr₆O₄(OH)₄(OMc)₁₂, Dicarboxylic Acid | Room Temperature | Porous MOFs (e.g., UiO-66) researchgate.netrsc.org |
| Thermal Decomposition | ZrOCl₂·8H₂O, Zr(SO₄)₂·4H₂O | 400 - 1300 °C | Crystalline ZrO₂ (t-ZrO₂, m-ZrO₂) researchgate.net |
| Supercritical Hydrothermal | Zirconium Nitrate, Zirconium Oxychloride | ~400 °C | Nano-crystalline ZrO₂ e3s-conferences.org |
Sophisticated Spectroscopic and Diffraction Analyses for Structural Elucidation of Oxozirconium Systems
X-ray Diffraction Techniques (XRD) for Crystalline Oxozirconium Structures
X-ray diffraction is a cornerstone technique for determining the crystalline structure of materials. For this compound, XRD is instrumental in identifying its various polymorphic phases and assessing the size of its crystallites.
Single-Crystal X-ray Diffraction for Atomic Arrangements
While detailed studies on single-crystal X-ray diffraction for typical ZrO₂ phases are less frequently cited in the provided literature compared to powder XRD, the principle remains vital for absolute structure determination. Single-crystal XRD allows for the precise mapping of atomic positions within a unit cell, providing definitive information about bond lengths, bond angles, and coordination environments. Techniques like anomalous X-ray scattering (AXS) have been employed to determine local ordering units, such as the ZrO₆ octahedron in amorphous ZrO₂, by analyzing the environmental radial distribution function around zirconium atoms mdpi.com. Advanced electron diffraction techniques, such as microcrystal electron diffraction (microED), also offer crystallographic analysis capabilities for nanoscale materials acs.org.
Powder X-ray Diffraction for Phase Identification and Crystallite Size
Powder X-ray Diffraction (PXRD) is extensively used to identify the crystalline phases present in this compound materials and to estimate the average crystallite size. Zirconium dioxide naturally exists in three primary crystallographic phases, each stable within specific temperature ranges:
Monoclinic (m-ZrO₂): Stable from room temperature up to approximately 1170–1200 °C researchgate.netresearchgate.netnii.ac.jp.
Tetragonal (t-ZrO₂): Stable between approximately 1170–1200 °C and 2370 °C researchgate.netresearchgate.netnii.ac.jpaip.org.
Cubic (c-ZrO₂): Stable above approximately 2370 °C up to its melting point researchgate.netaip.org.
The broadening of diffraction peaks in PXRD patterns is directly related to the crystallite size of the material. The Debye-Scherrer formula is commonly applied to calculate the average crystallite size from the full width at half maximum (FWHM) of the most intense diffraction peaks rsc.orguibk.ac.at. Reported crystallite sizes for synthesized ZrO₂ nanoparticles can range from as small as 5 nm to around 8.8 nm uibk.ac.at, and larger grain sizes of 30–100 nm have also been observed nii.ac.jp.
Table 1: Zirconium Dioxide Crystal Phases and Transition Temperatures
| Phase | Stability Range (°C) | Crystal System | Symmetry |
| Monoclinic | Room Temp. – 1170 | Monoclinic | P2₁/c |
| Tetragonal | 1170 – 2370 | Tetragonal | P4₂/nmc |
| Cubic | > 2370 | Cubic | Fm3m |
Note: Transition temperatures can vary slightly depending on experimental conditions and the presence of stabilizing dopants.
Advanced Electron Microscopy in this compound Morphology and Atomic Arrangement Studies (TEM, SEM, STEM, FESEM)
Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Scanning Transmission Electron Microscopy (STEM), and Field Emission Scanning Electron Microscopy (FESEM), offer high-resolution insights into the morphology, microstructure, and even atomic-scale arrangements of this compound materials.
SEM and FESEM are primarily used to visualize the surface topography, particle shape, and distribution of this compound powders or thin films researchgate.netrsc.orguibk.ac.at. Images can reveal features such as agglomeration, particle morphology (spherical, non-spherical), and surface roughness rsc.org. For instance, SEM analysis has confirmed spherical particle shapes with sizes typically under 10 nm or around 50 nm for synthesized nanoparticles uibk.ac.at.
TEM and HRTEM provide higher resolution, enabling the observation of internal microstructures, grain boundaries, and lattice fringes, which can be indicative of crystalline phases and defects researchgate.netacademie-sciences.frsci-hub.strsc.orguibk.ac.at. STEM, particularly with techniques like electron energy-loss spectroscopy (EELS), can offer elemental mapping and information on phase transitions at the nanoscale acs.org. These techniques are crucial for understanding how synthesis parameters influence particle growth, aggregation, and the formation of specific phases, such as the metastable tetragonal phase rsc.org.
Vibrational Spectroscopy (FTIR, Raman) for this compound Bond Characterization
Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical bonds, functional groups, and crystal lattice vibrations within this compound systems.
Identification of Zr-O Vibrational Modes
The characteristic vibrational modes associated with the zirconium-oxygen (Zr-O) bonds are key indicators of the material's structure and phase. Both FTIR and Raman spectroscopy have been employed to identify these modes academie-sciences.frsci-hub.stresearchgate.net.
Raman spectroscopy has been particularly effective in distinguishing between the different ZrO₂ phases based on their unique vibrational signatures. For example, specific Raman peaks have been assigned to the monoclinic, tetragonal, and cubic phases of ZrO₂:
Tetragonal phase: Peaks at approximately 147 cm⁻¹ and 261 cm⁻¹ nii.ac.jp.
Monoclinic phase: Peaks at approximately 179 cm⁻¹ and 191 cm⁻¹ nii.ac.jp.
Cubic phase: A peak around 622 cm⁻¹ nii.ac.jp.
Raman mapping can further reveal the spatial distribution of these phases within a sample researchgate.net. FTIR spectroscopy can also identify Zr-O stretching vibrations, often appearing in the lower wavenumber range (e.g., around 450 cm⁻¹ for crystalline ZrO₂). The absence of specific bands or the presence of broad features can also indicate amorphous structures or phase transitions researchgate.net.
Table 2: Characteristic Raman Peaks for Zirconium Dioxide Phases
| Phase | Characteristic Raman Peaks (cm⁻¹) | Reference |
| Tetragonal | 147, 261 | nii.ac.jp |
| Monoclinic | 179, 191 | nii.ac.jp |
| Cubic | 622 | nii.ac.jp |
Analysis of Ligand Coordination through Vibrational Signatures
Vibrational spectroscopy is also instrumental in characterizing the coordination environment of zirconium ions, particularly when organic ligands are involved, such as in zirconium alkoxides or coordination complexes. FTIR spectroscopy can identify characteristic functional group vibrations of these ligands and how they interact with the zirconium center.
For instance, in studies involving zirconium alkoxides modified with acetic acid, FTIR spectra have revealed distinct bands associated with the acetate (B1210297) ligand. The antisymmetric and symmetric stretching vibrations of the carboxylate group (–COO⁻) typically appear around 1560 cm⁻¹ and 1460 cm⁻¹, respectively. The frequency separation (Δν) between these bands provides insight into the coordination mode; a separation of approximately 100 cm⁻¹ suggests a bidentate chelating coordination of the acetate ligand to the zirconium atom academie-sciences.fr. The disappearance of bands corresponding to free acetic acid and the decrease in bands related to Zr-O-C vibrations of alkoxy groups indicate the successful reaction and coordination of the acetate ligand, potentially replacing alkoxy groups academie-sciences.fr. Similarly, FTIR analysis has been used to study the thermal stability of acetylacetonate (B107027) ligands coordinated to zirconium in hybrid materials aip.org.
In the context of zirconium coordination complexes, FTIR spectroscopy can confirm the presence of specific ligands and their binding to the zirconium center by identifying characteristic ligand vibrations researchgate.netaip.org. These studies help elucidate the structure and stability of complex zirconium-containing materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for probing the local atomic environment, chemical states, and molecular structure of this compound compounds.
¹⁷O NMR Spectroscopy: This technique is particularly valuable for studying the oxygen sublattice within zirconium oxides. ¹⁷O NMR chemical shifts are sensitive to the coordination environment and local symmetry of oxygen atoms, allowing for the differentiation between various oxygen species, such as those in different crystallographic phases (monoclinic, tetragonal, cubic) or surface hydroxyl groups researchgate.net. Studies have shown that ¹⁷O NMR chemical shifts can correlate linearly with surface basicity and Madelung potential, providing insights into the nature of oxygen sites on zirconia surfaces researchgate.net. For nanoparticles, ¹⁷O NMR has been used to distinguish oxide nanocrystals exposing different facets, with shifts being sensitive to surface reconstruction and step features researchgate.net.
¹H NMR Spectroscopy of Ligands: In this compound complexes or supported systems, ¹H NMR is essential for characterizing the organic ligands. It provides information about the structure, dynamics, and interactions of these ligands with the zirconium center nih.gov. For instance, ¹H NMR can reveal the presence of coordinated water molecules or hydroxyl groups, and their mobility, which is critical for understanding surface hydration and catalytic activity nih.gov. The chemical shifts and splitting patterns in ¹H NMR spectra are diagnostic of the local chemical environment and can indicate the symmetry of the complex or the presence of different protonated species on the surface nih.gov.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Oxidation State Analysis of this compound
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are indispensable tools for determining the electronic structure, oxidation states, and local atomic arrangements in this compound materials.
X-ray Absorption Spectroscopy (XAS): XAS probes the electronic transitions of core electrons to unoccupied states. It is highly element-specific and sensitive to the local chemical environment and oxidation state of the absorbing atom. The XAS spectrum is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) mdpi.comwikipedia.org.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic States:NEXAFS, also known as XANES, probes electronic transitions to unoccupied molecular orbitals and continuum states within approximately 50-100 eV above the ionization energywikipedia.org. It is highly sensitive to the oxidation state, coordination geometry, and electronic structure of the absorbing atommdpi.comwikipedia.orgunipd.it. For this compound systems, NEXAFS at the Zr K-edge or O K-edge can reveal the oxidation state of zirconium and the nature of the Zr-O bonding. For instance, the position and shape of the Zr K-edge can indicate the oxidation state of zirconium, with shifts to higher energies typically corresponding to higher oxidation statesmdpi.comwashington.edu. NEXAFS has also been used to study ion-beam-induced phase transformations in zirconium-containing materials, revealing changes in electronic and structural propertiesunlv.edu.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic properties of materials. By analyzing the binding energies of core-level electrons, XPS can determine the oxidation states of elements present. For this compound compounds, XPS is crucial for identifying the Zr oxidation state and characterizing surface species osti.govaip.orgaip.orgthermofisher.comresearchgate.netrsc.orgresearchgate.netresearchgate.net. Studies on the initial stages of zirconium oxidation have revealed the presence of non-equilibrium oxidation states of Zr (1+, 2+, 3+) in addition to the expected 4+ state in stoichiometric ZrO₂, attributed to strong local electric fields osti.govaip.orgaip.org. XPS can also distinguish between different crystallographic phases of ZrO₂, with a binding energy difference of up to 1.8 eV observed between tetragonal and monoclinic phases, explained by positively charged oxygen vacancies in the tetragonal films rsc.org.
Thermal Analysis Techniques (TGA, DSC) for Decomposition Pathways and Stability of this compound Compounds
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary thermal analysis techniques used to assess the thermal stability, decomposition pathways, and phase transitions of this compound materials labmanager.comopenaccessjournals.com.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is vital for identifying decomposition temperatures, the presence of adsorbed moisture, and the formation of residues labmanager.comopenaccessjournals.com. For this compound compounds, TGA can reveal the thermal stability of hydrated forms or the decomposition of organic precursors used in synthesis nih.govresearchgate.net. For example, the loss of coordinated water molecules from hydrated zirconium precursors would be observed as a mass loss step at lower temperatures, preceding the decomposition of the inorganic oxide structure researchgate.netscribd.com.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information about phase transitions, melting, crystallization, and decomposition enthalpies labmanager.com. When coupled with TGA (TGA-DSC), it offers a comprehensive understanding of thermal events, correlating mass changes with energy changes. For zirconium oxides, DSC can identify phase transitions between monoclinic, tetragonal, and cubic phases, which are temperature-dependent, and also detect any exothermic or endothermic decomposition processes labmanager.comresearchgate.net.
Solid-State Spectroscopic Methods for Surface and Bulk Characterization of this compound Materials
Solid-state spectroscopic methods are essential for characterizing the bulk structure and surface chemistry of this compound materials.
Raman Spectroscopy: Raman spectroscopy is sensitive to vibrational modes within the material, allowing for the identification of different crystallographic phases (monoclinic, tetragonal, cubic) and the detection of structural strain or defects boisestate.eduiaea.orgkns.orgpublish.csiro.auinrim.it. For zirconium oxide films, Raman mapping can spatially distinguish phase distribution and correlate peak shifts with relative stress states boisestate.edu. Shifts in monoclinic peak positions, for instance, can map residual stress, providing insights into the stabilization mechanisms of the tetragonal phase near the metal/oxide interface boisestate.eduboisestate.edu. Raman studies have also shown that the presence of dopants like tin can induce high backgrounds, potentially related to oxygen vacancies iaea.org.
Infrared (IR) Spectroscopy: Infrared spectroscopy probes molecular vibrations and is useful for identifying functional groups and chemical bonds, such as the Zr-O bond neliti.comekb.egnanoient.orgrsc.orgijert.org. Absorption peaks in the 450-500 cm⁻¹ range are typically attributed to Zr-O stretching vibrations in zirconium oxides neliti.comekb.egnanoient.org. IR spectroscopy can also detect the presence of adsorbed water molecules or hydroxyl groups on the surface, indicated by O-H stretching and bending vibrations around 3500 cm⁻¹ and 1600 cm⁻¹ nanoient.orgijert.org. Furthermore, IR spectroscopy has been employed to investigate ferroelectric phases in ZrO₂ thin films, correlating spectral signatures with specific crystallographic phases and strain conditions rsc.org.
Solid-State NMR Spectroscopy: Beyond ¹H and ¹⁷O NMR, other solid-state NMR techniques can provide detailed atomic-level information about surface structures, disorder, and dynamics in metal oxide nanoparticles rsc.orgacs.org. These methods are crucial for understanding surface functionalities and chemistries, particularly in catalytic applications where surface sites dictate performance rsc.orgacs.org.
Mechanistic Insights into Reactivity and Catalytic Phenomena of Oxozirconium Species
Reaction Pathways and Intermediates in Oxozirconium-Mediated Transformations
This compound species are pivotal in a variety of chemical transformations, where they participate in intricate reaction pathways involving distinct intermediates. In polymerization reactions, for instance, organozirconium complexes, which can be considered soluble analogues of surface this compound sites, serve as potent catalysts. The activation of these complexes often leads to the formation of electrophilic cationic species that are the active catalysts for polymerization of olefins like ethylene (B1197577) and 1-hexene. nih.gov The reaction mechanism for ethylene polymerization catalyzed by zirconium phenoximide complexes, for example, involves a single active center, which allows for the production of polyethylene (B3416737) with a narrow molecular weight distribution. alfachemic.com
Zirconium-based catalysts are also instrumental in a range of addition reactions, including Michael additions and Aldol reactions. alfachemic.com For example, zirconium tetrachloride (ZrCl4) can catalyze the Michael conjugate addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones under mild conditions, yielding products with high efficiency. alfachemic.com The reaction pathway is believed to proceed through the coordination of the α,β-unsaturated ketone to the Lewis acidic zirconium center, which activates the ketone towards nucleophilic attack by the enolate of the 1,3-dicarbonyl compound.
Furthermore, this compound species are implicated in rearrangement reactions. Zirconium tetrachloride is a known catalyst for the Ferrier, Beckmann, and Fries rearrangements. alfachemic.com In these transformations, the Lewis acidic nature of the zirconium center is crucial for promoting the migration of functional groups. The intermediates in these reactions are often carbocations or other electron-deficient species that are stabilized by the coordination to the zirconium complex.
The table below summarizes key transformations mediated by this compound species and the proposed intermediates.
| Transformation | Catalyst/Mediator | Proposed Intermediates |
| Ethylene Polymerization | Zirconium phenoximide complex | Cationic zirconium-alkyl species |
| Michael Addition | Zirconium tetrachloride | Zirconium-enolate complexes |
| Ferrier Rearrangement | Zirconium tetrachloride | Oxocarbenium ion intermediates |
| Beckmann Rearrangement | Zirconium tetrachloride | Nitrilium ion intermediates |
Surface Chemistry and Active Site Characterization of this compound Catalysts
The catalytic activity of heterogeneous this compound catalysts is intrinsically linked to their surface chemistry and the nature of their active sites. Zirconium dioxide (zirconia, ZrO₂) is a key material in this context, and its catalytic properties can be significantly influenced by its crystalline phase (monoclinic, tetragonal, or cubic), surface area, and the presence of promoters or dopants. researchgate.netscielo.org.ar
Characterization techniques such as X-ray diffraction (XRD), Brunauer-Emmett-Teller (BET) surface area analysis, and temperature-programmed desorption (TPD) are essential for understanding the physicochemical properties of these catalysts. researchgate.net For instance, in ceria-zirconia mixed oxides, the addition of zirconium into the ceria lattice enhances redox properties and thermal stability, which is crucial for applications in automotive emissions control. researchgate.net The surface composition and the concentration of Ce³⁺ defect sites are key parameters that determine the catalyst's efficiency. researchgate.net
The active sites on zirconia-based catalysts are often associated with Lewis acid sites, which arise from coordinatively unsaturated Zr⁴⁺ cations on the surface. scielo.org.ar These Lewis acid sites can be identified and quantified using techniques like Fourier-transform infrared (FTIR) spectroscopy of adsorbed probe molecules, such as pyridine (B92270) or 2,6-lutidine. scielo.org.ar In some cases, Brønsted acid sites can also be present, particularly on sulfated zirconia, where the sulfate (B86663) groups withdraw electron density from the surface, leading to highly acidic protons. springernature.comnih.gov The interplay between Lewis and Brønsted acidity is often crucial for the catalytic performance. nih.gov
Oxygen vacancies on the zirconia surface can also play a significant role in catalytic reactions, particularly in oxidation reactions. researchgate.net These vacancies can enhance the mobility of lattice oxygen, which is a key factor in the catalytic cycle. researchgate.net The table below provides a summary of the types of active sites on this compound catalysts and the methods used for their characterization.
| Active Site Type | Description | Characterization Techniques |
| Lewis Acid Sites | Coordinatively unsaturated Zr⁴⁺ ions | FTIR of adsorbed probe molecules (e.g., pyridine), TPD of basic molecules |
| Brønsted Acid Sites | Acidic hydroxyl groups or protons associated with sulfate groups | FTIR of adsorbed probe molecules, TPD of basic molecules |
| Oxygen Vacancies | Defects in the crystal lattice where an oxygen atom is missing | Electron Paramagnetic Resonance (EPR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS) |
Heterogeneous Catalysis Initiated or Promoted by this compound Species
Zirconium-based metal-organic frameworks (Zr-MOFs) have emerged as highly versatile platforms for heterogeneous catalysis due to their exceptional stability, high surface area, and tunable structures. nih.govrsc.org The catalytic activity of Zr-MOFs originates from the zirconium-oxo clusters that serve as the secondary building units (SBUs) of the framework. These clusters can be viewed as well-defined, site-isolated analogues of the active sites on zirconia surfaces.
The structure of the active sites in Zr-MOFs can be precisely controlled through the choice of organic linkers and synthetic conditions. For example, in MOF-808, the zirconium clusters have accessible surface sites that can be functionalized with sulfate groups to create strong Brønsted acid sites, analogous to sulfated zirconia. springernature.com The breathing behavior of flexible Zr-MOFs, such as the PCN-700 series, allows for switchable catalysis, where the catalytic activity can be turned on or off by a reversible structural transformation, mimicking the allosteric regulation of enzymes. semanticscholar.org
The introduction of defects into the MOF structure can also create new active sites and enhance catalytic activity. researchgate.net These defects can act as open coordination sites, facilitating the adsorption of reactants and promoting catalytic transformations. researchgate.net Furthermore, the incorporation of other metals into the zirconium-oxo clusters can lead to synergistic effects and enhanced catalytic performance.
The mechanisms of reactions catalyzed by this compound-based solid catalysts are diverse and depend on the nature of the active sites and the reactants involved. In acid-catalyzed reactions, such as dehydration and isomerization, the reaction often proceeds through carbocationic intermediates that are generated and stabilized by the Lewis or Brønsted acid sites on the catalyst surface. mdpi.com
For reactions involving C-H bond activation, the interaction between the substrate and the zirconium-oxo clusters is crucial. In the case of sulfated zirconia, the strong acidity of the surface can facilitate the abstraction of a hydride ion from an alkane, initiating a catalytic cycle. The mechanism of oxygen dissolution in metallic zirconium involves the initial dissolution of oxygen in the metal matrix, where it acts as an electron donor. urfu.ru
In the context of CO₂ conversion, ceria-zirconia catalysts have shown promise in the synthesis of dimethyl carbonate from CO₂ and methanol (B129727). researchgate.net The catalytic activity is dependent on both the acidity and basicity of the catalyst. The proposed mechanism involves the activation of methanol on the acid sites and the activation of CO₂ on the basic sites, followed by a surface reaction to form the product.
Homogeneous Catalysis Involving Soluble this compound Complexes
While heterogeneous catalysis with solid this compound materials is more common, soluble this compound complexes also exhibit significant catalytic activity in homogeneous systems. chemanager-online.comgroupecoopsco.com These complexes offer the advantage of well-defined active sites, which allows for detailed mechanistic studies and fine-tuning of their catalytic properties through ligand modification. chemanager-online.com
Organozirconium complexes are widely used as catalysts in a variety of organic transformations. alfachemic.com For example, hydrozirconation, the addition of a zirconium-hydride bond across an unsaturated C-C bond, is a powerful tool for the synthesis of functionalized organic molecules. princeton.edu The resulting alkylzirconium intermediates can be further transformed into a variety of products through reactions with electrophiles. princeton.edu
Zirconium complexes also find application in polymerization catalysis. Zirconium phenoximide complexes, for instance, can catalyze the polymerization of ethylene to produce ultra-high molecular weight polyethylene with a narrow molecular weight distribution. alfachemic.com The catalytic cycle involves the coordination and insertion of the monomer into the zirconium-alkyl bond.
The table below provides examples of homogeneous catalytic reactions involving soluble this compound complexes.
| Reaction | Catalyst | Key Features |
| Hydrozirconation | Schwartz's reagent (Cp₂ZrHCl) | Formation of alkylzirconium intermediates |
| Ethylene Polymerization | Zirconium phenoximide complexes | Single-site catalysis, narrow molecular weight distribution |
| Olefin Isomerization | Cationic zirconium complexes | Lewis acid-catalyzed rearrangement |
Photocatalytic Mechanisms on this compound-Based Materials
This compound-based materials, particularly Zr-MOFs and zirconia, have garnered significant attention for their potential in photocatalysis. researchgate.netnih.gov The photocatalytic mechanism in these materials generally involves three key steps: light absorption, generation and separation of electron-hole pairs, and surface redox reactions. nih.gov
In Zr-MOFs, the organic linkers can act as photosensitizers, absorbing light and transferring energy to the zirconium-oxo clusters. nih.gov This process generates excited electrons and holes. The efficiency of photocatalysis is highly dependent on the ability to separate these charge carriers and prevent their recombination. The introduction of titanium into the zirconium-oxo clusters of a Zr-MOF, for example, can promote charge separation and enhance the generation of reactive oxygen species (ROS), leading to improved photocatalytic activity. osti.gov
The photocatalytic activity of Zr-MOFs has been explored for various applications, including CO₂ reduction and water splitting. nih.govnih.gov In the photocatalytic reduction of CO₂, the photogenerated electrons are transferred to adsorbed CO₂ molecules, leading to their conversion into valuable fuels such as formate (B1220265) or methanol. nih.govnih.gov The presence of co-catalysts, such as noble metal nanoparticles, can further enhance the efficiency of these processes by facilitating charge transfer and providing active sites for the redox reactions. nih.gov
Zirconia itself can also act as a photocatalyst, although its activity is often limited by its wide bandgap. Doping zirconia with other elements or creating oxygen vacancies can improve its photocatalytic performance by extending its light absorption into the visible region and enhancing charge separation. researchgate.net
Electrocatalytic Role of this compound in Redox Reactions
This compound species, particularly in the form of zirconium dioxide (ZrO₂) and related composite materials, have garnered significant interest for their potential application as electrocatalysts in redox reactions, most notably the oxygen evolution reaction (OER), which is a critical process in electrochemical water splitting for hydrogen production. nih.govnih.govresearchgate.net While intrinsically, materials like ZrO₂ exhibit poor OER activity, research has demonstrated that their catalytic performance can be substantially enhanced through strategic modifications such as metal doping and the introduction of oxygen vacancies. nih.govnih.gov
The design of cost-effective and stable electrocatalysts for OER is a considerable challenge. nih.gov Zirconium dioxide is a material that offers stability under OER operating conditions, and recent studies have focused on augmenting its catalytic activity. nih.gov Theoretical calculations using spin-polarized density functional theory have shown that doping ZrO₂ with various metal elements can significantly improve its OER performance. nih.gov Among a range of dopants, iron (Fe) and rhodium (Rh) have been identified as particularly effective, capable of lowering the OER overpotential. nih.gov From a cost-effectiveness standpoint, single-atom Fe doped ZrO₂ has emerged as a highly promising catalyst. nih.gov
Another avenue for enhancing the electrocatalytic properties of zirconium-based materials is through the controlled introduction of oxygen vacancies. nih.gov In zirconium-based amorphous high-entropy oxides, modulating the concentration of oxygen vacancies by adjusting the zirconium cation content has been shown to fine-tune the d-band center and the chemical activity of the Zr active sites. nih.gov This approach has led to significant improvements in OER electrocatalytic performance. nih.gov
Furthermore, layered zirconium phosphate (B84403) (ZrP) nanomaterials are being explored as versatile platforms for developing electrocatalysts for water splitting. researchgate.net These materials can be ion-exchanged with metal complexes, leading to intercalated phases that show improved electrocatalytic activity for the OER. researchgate.net Both single and bimetallic earth-abundant electrocatalysts have been studied in conjunction with ZrP, demonstrating a reduction in overpotentials and an increase in mass activity. researchgate.net
Bio-inspired synthesis routes have also been employed to produce zirconium oxide nanoparticles for electrocatalytic water splitting. researchgate.net ZrO₂ particles synthesized using Olea ferruginea Royle leaves extract and decorated on a Ni-foam substrate have shown potential for water oxidation. researchgate.net
While much of the focus has been on the OER, the electrocatalytic role of this compound is not limited to this reaction. A metastable zirconium suboxide, Zr₃O, has been reported to exhibit exceptional performance in the oxygen reduction reaction (ORR), surpassing that of the benchmark Pt/C catalyst. ed.ac.uk
The electrochemical behavior of zirconium ions in solution is complex and can be influenced by the medium. tandfonline.comscirp.org For instance, studies have shown that in acidic aqueous media, the electrochemical analysis of zirconium can be hindered by the high concentration of H+ ions and passivation of the electrode surface. scirp.org However, in alkaline aqueous media, the reduction of Zr(IV) to Zr(0) can be observed. scirp.org The electrochemical reactions of zirconium are often quasi-reversible or irreversible, indicating that the processes are controlled by both diffusion and charge transfer. frontiersin.org
Detailed Research Findings
Recent research has provided specific metrics on the enhanced electrocatalytic performance of modified this compound materials. For example, a high-entropy oxide with an optimized zirconium content (HEO-Zr1.0) demonstrated a low overpotential and a small Tafel slope for the OER. nih.gov Similarly, bio-inspired ZrO₂ nanoparticles have also been characterized for their OER and hydrogen evolution reaction (HER) overpotentials. researchgate.netsemanticscholar.org
Table 1: Electrocatalytic Performance of this compound-Based Materials in OER
| Catalyst | Overpotential at 10 mA cm⁻² (mV) | Overpotential at 100 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|---|
| HEO-Zr1.0 | 257 | 299 | 40.3 | nih.gov |
| Bio-inspired ZrO₂ on Ni-foam | 400 | Not Reported | Not Reported | researchgate.netsemanticscholar.org |
These findings underscore the potential of engineered this compound species as robust and efficient electrocatalysts. The ability to tune their electronic structure and activity through doping, defect engineering, and nano-structuring opens up promising avenues for their application in clean energy technologies.
Coordination Chemistry and Ligand Interactions in Oxozirconium Complexes
Ligand Design and Synthesis for Specific Oxozirconium Coordination Environments
The design and synthesis of ligands are paramount for controlling the coordination environment around zirconium centers. Carboxylate ligands, such as acetates and methacrylates, are frequently employed due to their ability to bridge zirconium atoms, forming robust oxo clusters chinesechemsoc.orgacs.orgrsc.org. The ratio and coordination mode (μ1-chelating or μ2-bridging) of these carboxylates significantly impact the cluster's structure, as seen in the Zr6 clusters where varying methacrylate (B99206) coordination modes (μ1 and μ2) lead to different cluster formulations (e.g., Zr6(OH)8(μ1-OMc)6(μ2-OMc)6 or Zr6O8(μ1-OMc)3(μ2-OMc)9) chinesechemsoc.orgchinesechemsoc.org.
Other oxygen-donor ligands, including fatty acids, β-diketonates, and phosphonates, have also been utilized to tune the solubility, stability, and reactivity of zirconium oxo complexes rsc.orgontosight.airesearchgate.net. For instance, long-chain fatty acids can impart lipophilicity, making the complexes suitable for non-aqueous applications ontosight.aiontosight.ai. The synthesis often involves reacting zirconium precursors like alkoxides or salts (e.g., ZrOCl2 or Zr(OR)4) with the chosen ligands under controlled conditions, often solvothermally, to yield discrete clusters or extended structures chinesechemsoc.orgaip.orgniscpr.res.in.
Chelation and Supramolecular Assembly in this compound Systems
These discrete this compound clusters, with their well-defined inorganic cores and organic ligand shells, serve as versatile building blocks for supramolecular assemblies, including Metal-Organic Frameworks (MOFs) chemrxiv.orgresearchgate.netacs.org. The ability of zirconium oxo clusters to self-assemble into extended porous networks is a key aspect of their utility in materials science, offering high surface areas and tunable pore sizes for applications in gas storage, separation, and catalysis chemrxiv.orgacs.org. The controlled assembly can lead to specific crystalline phases and topological structures, sometimes influenced by mechanochemical methods researchgate.net.
Spectroscopic and Structural Analysis of this compound-Ligand Bonding
Spectroscopic methods provide complementary information. Infrared (IR) spectroscopy is vital for identifying characteristic vibrational modes, such as Zr-O-Zr or Zr-O stretches, and confirming the coordination of oxygen-donor ligands through shifts in carbonyl (C=O) and carboxylate (C-O) stretching frequencies rsc.orgaip.orgscialert.net. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, is extensively used to study ligand dynamics, identify different ligand environments, and confirm the integrity and structure of clusters in solution rsc.orgchemrxiv.orgresearchgate.net. Techniques like Extended X-ray Absorption Fine Structure (EXAFS) can provide insights into the local coordination environment and bonding in solution researchgate.netrsc.org. Dynamic Light Scattering (DLS) and Diffusion Ordered Spectroscopy (DOSY) are also employed to characterize the size and behavior of these clusters in solution chemrxiv.org.
Table 1: Common Spectroscopic Signatures in this compound Complexes
| Technique | Characteristic Signal/Range | Interpretation |
| IR Spectroscopy | ν(C=O): ~1630 cm–1 ν(C-O): ~1412 cm–1 | Coordination of carboxylate ligands through their carboxylate anion aip.orgscialert.net. |
| IR Spectroscopy | ν(Zr-O-Zr): ~900 cm–1 | Presence of Zr-O-Zr bridging units, indicative of oxo/hydroxo clusters aip.org. |
| ¹H NMR Spectroscopy | Chemical shifts of ligand protons | Identification of different ligand environments and monitoring of ligand exchange rsc.orgchemrxiv.orgresearchgate.net. |
| ³¹P NMR Spectroscopy | Chemical shifts of phosphorus nuclei | Characterization of phosphonate (B1237965) or phosphinate ligand coordination rsc.org. |
| EXAFS | Zr-O bond distances | Determination of local coordination environment and bond strengths researchgate.netrsc.org. |
Dynamics of Ligand Exchange and Reorganization in this compound Complexes
The ligands coordinated to zirconium oxo clusters are not always static; they can undergo dynamic processes such as exchange, dissociation, and rearrangement. Variable-temperature NMR spectroscopy is a primary tool for investigating these dynamics. For example, in Zr4O2(methacrylate)12, stepwise intramolecular exchange of non-equivalent methacrylate ligands has been observed upon increasing temperature, with individual exchange processes assigned to different ligand positions researchgate.netrsc.org.
Molecular dynamics simulations can complement experimental observations by providing detailed trajectories of ligand motion. For instance, simulations for Zr6(OH)4O4(formate)12 have explored the rearrangement of chelating ligands into bridging positions, revealing potential intermediate formation and concerted three-dimensional motion researchgate.netrsc.org. Such ligand dynamics are crucial for understanding catalytic mechanisms and the stability of these clusters in solution, as ligand exchange can influence reactivity and accessibility of the metal center rsc.orgresearchgate.net.
Polymorphism and Isomerism in this compound Coordination Compounds
Polymorphism, the ability of a compound to crystallize in different structural forms, and isomerism, the existence of compounds with the same molecular formula but different arrangements of atoms, are important considerations in this compound chemistry. While the term "isomerism" in coordination chemistry typically refers to structural and stereoisomers (e.g., ionization, coordination, linkage, geometrical, optical isomers) allen.inlibretexts.org, in the context of this compound clusters, it can also refer to subtle variations in ligand arrangement or cluster nuclearity.
For instance, the formation of different zirconium oxo cluster species, such as hexanuclear ([Zr6]) and pentanuclear ([Zr5]) cores, or dimers ([Zr12]), can be influenced by reaction conditions like pH and ligand structure acs.orgresearchgate.net. Furthermore, the relative orientation of carboxylate ligands around a Zr6 octahedron can lead to different structural arrangements, contributing to the diversity of these coordination compounds acs.org. In the field of MOFs derived from zirconium oxo clusters, controlling polymorphism is critical for achieving desired material properties, with mechanochemistry being explored as a method to selectively produce specific crystalline phases researchgate.net.
Table 2: Types of Isomerism Relevant to Coordination Chemistry
| Type of Isomerism | Description | Relevance to this compound Complexes |
| Structural Isomerism | Different connectivity of atoms. | Variations in ligand binding modes (chelating vs. bridging) or cluster nuclearity can be considered analogous to structural differences. |
| Coordination Isomerism | Exchange of ligands between cationic and anionic complexes. | Less directly applicable to neutral this compound clusters, but relevant if counterions are involved in the overall complex structure. |
| Linkage Isomerism | Ligand coordinates through different atoms. | Possible if ligands with multiple donor atoms (e.g., thiocyanate) are used, though less common with oxygen donors. |
| Stereoisomerism (Geometrical/Optical) | Different spatial arrangements of ligands. | Can occur in more complex this compound complexes where ligands are not symmetrically arranged around the metal center, although the highly symmetric cluster cores often simplify this. |
| Polymorphism | Different crystalline forms of the same compound. | Observed in MOFs built from this compound clusters, affecting material properties researchgate.net. |
Computational and Theoretical Investigations of Oxozirconium Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding in Oxozirconium
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. nih.gov It has been extensively applied to this compound compounds to understand their structural, electronic, and bonding properties. nih.govwarwick.ac.uk DFT calculations allow for the accurate prediction of geometries, vibrational frequencies, and electronic spectra.
Studies on this compound complexes with macroheterocyclic ligands, such as porphyrin and phthalocyanine, have utilized DFT to determine their molecular structures. For instance, calculations using the B3LYP hybrid method have shown that the size of the Zr⁴⁺ ion (ionic radius of 0.72 Å) leads to a significant heightening of the ZrO₄ pyramid in these complexes compared to their titanium counterparts.
First-principles calculations based on DFT have also been instrumental in exploring the various crystalline phases of zirconium oxides. aip.orgresearchgate.net By combining DFT with evolutionary algorithms, researchers can predict stable and metastable Zr-O compounds at various pressures and compositions. aip.orgresearchgate.netbohrium.comresearchgate.net These studies have identified several stable ordered suboxides, including Zr₆O, Zr₃O, Zr₂O, and ZrO, in addition to the well-known zirconia (ZrO₂). researchgate.net
For zirconia (ZrO₂), DFT has been used to study the bulk structure, relative stability, and electronic properties of its monoclinic, tetragonal, and cubic polymorphs. nih.govmdpi.com The choice of functional, such as PBE0 or B3LYP, has been shown to be crucial for accurately describing both geometric and electronic features. nih.govmdpi.com For example, a DFT study on cubic zirconia (c-ZrO₂) using the B3LYP functional determined the lattice constant to be 5.107 Å and the Zr-O bond length to be 2.21 Å, which are in good agreement with experimental values. mdpi.com The electronic structure analysis from these calculations reveals that the conduction band of c-ZrO₂ is primarily formed by the unoccupied 4d orbitals of zirconium atoms. mdpi.com
Table 1: Selected DFT-Calculated Properties of this compound Systems Data sourced from Density Functional Theory studies.
| System/Property | Functional | Calculated Value | Reference |
| c-ZrO₂ | |||
| Lattice Constant | B3LYP | 5.107 Å | mdpi.com |
| Zr-O Bond Length | B3LYP | 2.21 Å | mdpi.com |
| Bandgap Width | B3LYP | 5.17 eV | mdpi.com |
| Bulk Modulus | B3LYP | 241 GPa | mdpi.com |
| This compound Porphyrin | |||
| Zr-O Bond Distance | B3LYP | 1.705 Å | |
| Zr-N Bond Distance | B3LYP | 2.222 Å |
Molecular Dynamics (MD) Simulations of this compound Interactions in Condensed Phases
Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules. mdpi.com In the context of this compound, MD simulations are used to investigate dynamic phenomena, such as phase transitions and defect evolution in condensed phases. unimi.itaps.org These simulations rely on interatomic potentials, or force fields, to describe the forces between atoms. preprints.org
A significant application of MD has been in studying the shock-induced α → ω phase transition in single-crystal zirconium. aps.org Classical MD simulations have revealed a complex microstructural evolution, where the high-pressure phase nucleates at the boundaries between grains of an intermediate phase. aps.org These simulations often employ advanced potentials, such as those derived from machine learning techniques trained on ab initio data, to accurately model the interatomic interactions under extreme conditions. aps.org
MD simulations are also a viable tool for understanding the evolution of defects at the atomic scale, for example, in the context of radiation damage. preprints.org By simulating displacement cascades, researchers can observe the formation, interaction, and trapping of defects. While specific studies on this compound are emerging, methodologies applied to similar materials like zirconium nitride (ZrN) demonstrate the potential of MD. In such simulations, a primary knock-on atom (PKA) is given high kinetic energy to initiate a cascade, and the subsequent defect evolution is tracked over time. preprints.org The choice of a reliable interatomic potential is a primary concern for the accuracy of these simulations. preprints.org
The study of interactions in condensed phases, such as solute-solvent interactions or behavior in confined spaces, is another area where MD simulations are valuable. unimi.itnih.gov For this compound systems, this could involve simulating the behavior of nanoparticles in a solvent or the interaction of a zirconia surface with a liquid phase.
Quantum Chemical Calculations for Reaction Energetics and Transition States of this compound Processes
Quantum chemical calculations are essential for predicting the feasibility and pathways of chemical reactions. rsc.org These methods are used to compute the energies of reactants, products, and intermediate structures, allowing for the determination of reaction enthalpies and Gibbs free energies. princeton.edu A crucial aspect of this is the location of transition states, which correspond to first-order saddle points on the potential energy surface and represent the energy barrier of a reaction. ucsb.edu
The energies obtained from quantum chemical calculations typically correspond to the 0 K limit and must be corrected to finite temperatures by including contributions such as the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. princeton.edu This allows for a direct comparison with experimental thermodynamic data.
For this compound systems, these calculations can be applied to a variety of processes. For example, the relative stability of different ZrO₂ polymorphs is determined by comparing their calculated Gibbs free energies at different temperatures and pressures. nih.gov The pressure-induced phase transitions observed in zirconia are driven by these thermodynamic differences. aip.org
Furthermore, quantum chemical methods can elucidate reaction mechanisms. By mapping the potential energy surface and identifying transition states, researchers can understand the step-by-step process of chemical transformations, such as surface reactions on a zirconia catalyst. rsc.org While finding a transition state can be computationally expensive, various algorithms have been developed to locate them efficiently. ucsb.edu The insights gained from these calculations can guide the design of new catalysts and synthetic routes. rsc.org
Ab Initio and Semi-Empirical Methods for this compound Cluster and Surface Models
Ab initio and semi-empirical methods are used to model specific structural features of materials, such as surfaces, interfaces, and nanoclusters. sciforum.net Ab initio methods, like DFT and Hartree-Fock, are based on first principles without empirical parameters, offering high accuracy. nih.govaps.orgarxiv.org Semi-empirical methods simplify the calculations by incorporating some experimental parameters, allowing for the study of larger systems.
In the study of this compound, ab initio calculations have been vital for understanding the properties of ZrO₂ surfaces. nih.gov A comprehensive investigation of the monoclinic (-111), tetragonal (101 and 111), and cubic (111) low-index surfaces of zirconia found that the cubic (111) surface is the most stable. nih.gov Such studies compute surface energies, atomic relaxations, and electronic properties, providing a detailed picture of the surface structure. nih.gov The relaxation of surface atoms, often involving significant displacements from their bulk positions, is a key finding from these models. nih.gov
Table 2: Calculated Surface Energies for ZrO₂ Polymorphs Data from periodic ab initio calculations at the PBE0 level.
| Surface | Surface Energy (J/m²) |
| Cubic (111) | 1.03 |
| Monoclinic (-111) | 1.25 |
| Tetragonal (101) | 1.27 |
| Tetragonal (111) | 2.50 |
Source: Adapted from De Vita, A., et al. (2015). nih.gov
Cluster models provide another approach to studying local phenomena. A small number of atoms are used to represent a specific site on a surface or within a bulk material. The "cluster-surface analogy" is a concept where the interaction of a molecule with a small metal cluster is used to model chemisorption on a metal surface. scispace.com These models are computationally less demanding than periodic surface calculations and are useful for studying local bonding and reactions. For this compound systems, cluster models can be used to investigate active sites on zirconia catalysts or the structure of small ZrOₓ nanoclusters.
Development of Force Fields for this compound-Containing Systems
Classical simulation methods like Molecular Dynamics rely on force fields, which are sets of parameters and mathematical functions that describe the potential energy of a system of atoms. usc.edu The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. For many materials, including this compound, standard force fields may not be available or may lack the required accuracy, necessitating the development of custom-tailored potentials.
The process of force field development involves parameterizing the energy functions to reproduce data from either experimental measurements or high-level quantum mechanical calculations. researchgate.net A modern approach involves using ab initio MD simulations to generate a large database of energies and forces for various atomic configurations, which is then used to train a machine-learning-based potential. aps.org This strategy was successfully used to develop a potential for zirconium that accurately models its high-pressure phase allotropy. aps.org
Another powerful approach is the development of reactive force fields (ReaxFF). Unlike traditional force fields that have a fixed connectivity, ReaxFF uses a bond-order formalism to allow for the formation and breaking of chemical bonds during a simulation. researchgate.net This enables the modeling of chemical reactions. The development of a ReaxFF for a new system, such as Zr/O, involves parameterizing the force field against a training set that includes data from quantum chemical calculations on bond dissociations, reaction energetics, and equations of state for different phases. researchgate.net While a specific ReaxFF for this compound is a complex undertaking, the methodology has been successfully applied to similar metal-oxide systems, such as iron-oxyhydroxides, demonstrating its feasibility and utility. researchgate.net
Integration of Oxozirconium in Advanced Materials Research and Engineering
Oxozirconium in Ceramic and Refractory Material Design
Zirconium oxide (ZrO₂) is a cornerstone material in the design of advanced ceramics and refractories due to its remarkable high-temperature stability, mechanical strength, and chemical inertness. Its high melting point (2,715°C for ZrO₂) and excellent resistance to crack propagation contribute to its use in demanding environments. ceramtec-industrial.comzircon-association.orgrefractorymetal.orgpreciseceramic.comsaint-gobain.com Zirconia ceramics exhibit low thermal conductivity, making them effective thermal insulators, and some formulations can conduct oxygen ions, enabling applications in sensors. ceramtec-industrial.comsaint-gobain.com The material's high thermal expansion, similar to that of steel, makes it suitable for joining dissimilar materials like ceramics and steel. ceramtec-industrial.com
In refractory applications, zircon and zirconia are vital for linings in glass and metal furnaces, as well as in components like nozzles, slide gates, and valves. zircon-association.orgnvhminerals.com Their ability to maintain strength, dimensional stability, and chemical resistance at elevated temperatures is paramount in industries such as steel, nonferrous metals, petrochemicals, and electronics. refractorymetal.orgsaint-gobain.com Zirconia refractories, often stabilized with yttria or magnesia, are employed in continuous casting of steel, particularly in delivery nozzles and transition pieces, due to their ability to withstand molten steel temperatures exceeding 1500°C. google.com
Table 7.1.1: Key Properties of Zirconium Oxide (ZrO₂) for Ceramic and Refractory Applications
| Property | Value / Description | Reference |
| Melting Point | 2,715 °C | ceramtec-industrial.com |
| Thermal Conductivity | 2.5 - 3 W/mK | ceramtec-industrial.com |
| Fracture Toughness | 6.5 - 8 MPam¹/² | ceramtec-industrial.com |
| Thermal Expansion Coefficient | 11 x 10⁻⁶ /K | ceramtec-industrial.com |
| Compressive Strength | ~2000 MPa | bakonycer.com |
| Wear Resistance | Superior | wundermold.compreciseceramic.comsaint-gobain.com |
| Chemical Inertness | Excellent resistance to corrosion and chemicals | wundermold.compreciseceramic.comamericanelements.com |
| Thermal Stability | High, up to 1650 °C (silica bonded) | zircarzirconia.com |
Nanostructured this compound Materials: Synthesis and Morphological Control
The synthesis of nanostructured zirconium oxide materials allows for enhanced properties and novel functionalities. Various methods are employed to control particle size, morphology, and surface area, which are critical for applications in catalysis, sensors, and advanced composites. Hydrothermal synthesis, for instance, can yield nanoscale ZrO(NO₃)₂ particles (20–50 nm diameter) by controlling reaction conditions such as temperature (150–200°C) and precursor solution pH (optimal at 1.5–2.0).
Nanocasting, a technique applied to metal-organic frameworks (MOFs) containing this compound clusters, has been demonstrated to create thermally stable scaffolds. nih.goviaea.org This process allows for the introduction of inorganic (e.g., SiO₂, TiO₂) or carbonaceous materials within the MOF structure, stabilizing the this compound clusters and preventing their aggregation at high temperatures (up to 600°C or above). nih.goviaea.org Such controlled nanostructures are crucial for developing high-performance catalysts and functional materials.
Table 7.2.1: Synthesis Approaches for Nanostructured this compound Materials
| Synthesis Method | Key Precursors / Conditions | Resulting Nanostructure / Control Focus | Reference |
| Hydrothermal Synthesis | ZrOCl₂, HNO₃ (1:2 molar ratio), 150–200°C, pH 1.5–2.0 | ZrO(NO₃)₂ particles (20–50 nm) | |
| Nanocasting | MOF NU-1000 (containing Zr₆ clusters), scaffold precursors (SiO₂, TiO₂, carbon) | Stabilized this compound clusters, controlled porosity | nih.goviaea.org |
Composite Materials Incorporating this compound Phases for Enhanced Functionality
This compound phases, particularly zirconium dioxide (ZrO₂), are incorporated into composite materials to impart enhanced mechanical, thermal, and chemical properties. Zirconia's high fracture toughness, hardness, and wear resistance make it an excellent reinforcement phase. wundermold.compreciseceramic.combakonycer.comkyocera.com For example, zirconia is used in advanced composites for components requiring high durability and resistance to harsh operating conditions, such as in aerospace and automotive engineering. saint-gobain.com Its low thermal conductivity also contributes to thermal insulation in composite structures. ceramtec-industrial.comsaint-gobain.com
Bis(octadecanoato-O)this compound has been identified as a precursor for synthesizing zirconium oxide (ZrO₂) nanoparticles, which can then be integrated into advanced composites. ontosight.ai The resulting composites benefit from zirconia's inherent properties, leading to improved performance in various applications, including enhanced thermal stability and lubricating properties when used as additives. ontosight.ai
Table 7.3.1: this compound in Composite Materials
| This compound Component | Composite Application / Benefit | Enhancement Provided | Reference |
| Zirconium Dioxide (ZrO₂) | Reinforcement in advanced composites (aerospace, automotive) | High fracture toughness, wear resistance, thermal insulation | ceramtec-industrial.comsaint-gobain.com |
| Zirconium Oxide (ZrO₂) nanoparticles | Precursor for nanoparticle integration into composites | Improved thermal stability, lubricating properties | ontosight.ai |
Thin Film Deposition and Surface Modification Using this compound Precursors
This compound precursors are instrumental in the deposition of thin films and surface modification techniques, enabling the creation of functional coatings with tailored properties. Zirconium oxide thin films are utilized for their dielectric, optical, and barrier properties in microelectronics, optics, and protective coatings. Precursors like zirconyl nitrate (B79036) hydrate (B1144303) (this compound(2+);dinitrate) serve as starting materials for synthesizing various zirconium-based compounds and thin films.
Techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) commonly employ volatile zirconium precursors to deposit uniform and conformal ZrO₂ films. These films can be used for surface modification to enhance properties like corrosion resistance, wear resistance, or to create specific chemical functionalities for catalytic applications. wundermold.compreciseceramic.com The precise control over film thickness and composition offered by these methods is crucial for advanced material design.
Table 7.4.1: this compound Precursors in Thin Film Deposition and Surface Modification
| Precursor Type | Application | Properties Utilized | Reference |
| Zirconyl Nitrate Hydrate | Precursor for ZrO₂ synthesis, thin film deposition | Versatile precursor for materials science | |
| Zirconium Precursors (ALD/CVD) | Thin film deposition (dielectric, optical, barrier) | Uniformity, conformality, precise thickness control |
Framework Structures and Porous Materials Containing this compound Moieties (e.g., MOFs)
This compound moieties, particularly in the form of hexanuclear this compound clusters (Zr₆ clusters), are key building blocks in the synthesis of advanced porous materials, most notably Metal-Organic Frameworks (MOFs). These Zr-based MOFs exhibit high thermal stability and chemical robustness, making them suitable for diverse applications such as gas storage, separation, and catalysis. nih.goviaea.org
Post-Synthetic Modification of this compound MOFs
Post-synthetic modification (PSM) offers a powerful route to further functionalize pre-formed this compound MOFs, enhancing their performance or introducing new capabilities. ontosight.ai Techniques such as nanocasting, where scaffolds like silica (B1680970) or carbon are introduced into the MOF pores, can stabilize the this compound clusters and prevent their aggregation during high-temperature treatments. nih.goviaea.org This stabilization preserves the Lewis acidity and catalytic activity of the Zr₆ clusters, even after exposure to temperatures up to 600°C or higher. nih.gov Other PSM strategies can involve grafting functional groups onto the MOF structure or exchanging metal nodes, further expanding the utility of these materials.
Table 7.5.1: this compound in Framework Structures (MOFs)
| MOF Type / this compound Moiety | Design Principle / Key Feature | Post-Synthetic Modification / Benefit | Reference |
| Zr-based MOFs (e.g., NU-1000) | Hexanuclear this compound clusters (Zr₆) as nodes, Lewis acidity | Nanocasting (SiO₂, carbon) for thermal stabilization of Zr₆ clusters | nih.goviaea.org |
| Assembly with organic linkers | Preserves catalytic activity at high temperatures (up to 600°C+) | nih.gov |
Compound List:
this compound (general term for zirconium oxides)
Zirconium Dioxide (ZrO₂) / Zirconia
this compound(2+);dinitrate / Zirconyl Nitrate Hydrate
this compound Dihydrochloride / Zirconyl Chloride
Bis(octadecanoato-O)this compound
Bis(isononanoato-O)this compound
Zirconium Monoxide (ZrO)
Hexanuclear this compound Clusters (Zr₆ clusters)
Advanced Separation and Adsorption Materials Based on this compound
This compound-based materials, encompassing zirconium oxides (ZrO₂) and zirconium-based metal-organic frameworks (Zr-MOFs), have emerged as highly promising candidates for advanced separation and adsorption applications due to their exceptional chemical stability, tunable porosity, large surface areas, and versatile surface chemistry. These properties enable their effective use in removing a wide array of contaminants from aqueous solutions, including heavy metals, dyes, anions, and organic pollutants. Research has focused on developing various forms of this compound materials, from nanoscale particles and composite structures to highly ordered MOF frameworks, to optimize their performance for specific separation tasks.
Zirconium oxides, in particular, are recognized for their amphoteric nature and affinity for oxyanions, making them suitable for the removal of species like fluoride (B91410), phosphate (B84403), arsenate, and pertechnetate (B1241340) frontiersin.orgtandfonline.comrsc.org. Nanostructured zirconium oxides and functionalized variants have demonstrated significant adsorption capacities. For instance, amorphous zirconium oxide nanoparticles have shown remarkable capacities for arsenic species, with reported values exceeding 83 mg/g for As(III) and 32.4 mg/g for As(V) at neutral pH researchgate.net. Similarly, modified hydrous zirconium oxide/polyacrylonitrile nanofibers have achieved an adsorption capacity of 67.51 mg/g for fluoride, even under neutral conditions, while also addressing issues of nanoparticle aggregation and separation nih.gov. Zirconium oxide nanoparticles themselves have been employed for dye removal, exhibiting a maximum adsorption capacity of 51.54 mg/g for Naphthol Green B (NGB) dye, fitting well with Langmuir isotherm models ekb.eg.
Metal-organic frameworks (MOFs) based on zirconium, such as the UiO series (e.g., UiO-66, UiO-67), offer highly ordered porous structures with exceptionally large surface areas, often exceeding 1000 m²/g and sometimes reaching up to 4500 m²/g nih.govbioone.orgacs.org. These materials are renowned for their superior chemical and thermal stability, making them robust adsorbents. UiO-66-based MOFs have demonstrated outstanding performance in capturing various pollutants. For example, UiO-66 has shown an impressive arsenate adsorption capacity of 303.34 mg/g frontiersin.org. Functionalized Zr-MOFs, such as pyridyltriazol-functionalized UiO-66 (UiO-66-Pyta), have exhibited selective and highly efficient adsorption of palladium ions, with a maximum sorption capacity of 294.1 mg/g at an acidic pH of 4.5 acs.orgresearchgate.net. Furthermore, UiO-66 derived materials, like porous carbon-ZrO₂-HF, have achieved high adsorption capacities for organic pollutants, such as 510 mg/g for Rhodamine B dye, and demonstrated excellent reusability for phenolic compounds uib.es.
The adsorption mechanisms often involve ligand exchange, surface complexation, and electrostatic interactions, facilitated by the abundant hydroxyl groups on zirconium oxide surfaces or the specific functional groups incorporated into MOF linkers frontiersin.orgresearchgate.net. Many of these materials exhibit favorable adsorption kinetics, often described by pseudo-second-order models, and their adsorption behavior can be accurately modeled by isotherms like Langmuir or Freundlich, indicating the formation of monolayer or multilayer adsorption researchgate.netekb.eguib.esmdpi.comresearchgate.net. The regenerability and reusability of these this compound-based adsorbents are crucial for practical applications, with several studies reporting successful reuse over multiple adsorption-desorption cycles without significant loss of capacity acs.orguib.esmdpi.com.
Data Tables
Table 1: Adsorption Capacities of Zirconium-Based Materials for Various Pollutants
| Material Type | Pollutant | Adsorption Capacity (mg/g) | Reference |
| Amorphous Zirconium Oxide | As(V) | 305 | researchgate.net |
| Am-ZrO₂ nanoparticles | As(III) | >83 | researchgate.net |
| Am-ZrO₂ nanoparticles | As(V) | >32.4 | researchgate.net |
| UiO-66 MOF | Arsenate | 303.34 | frontiersin.org |
| Nanoparticle Zr (hydro)oxide | Arsenic | 256.4 | frontiersin.org |
| Nanoparticle Zr (hydro)oxide | Fluoride | 78.6 | frontiersin.org |
| bPEI-HZO/PAN NFs | Fluoride | 67.51 | nih.gov |
| ZrO₂ nanoparticles | NGB dye | 51.54 | ekb.eg |
| UiO-66-Pyta (functionalized Zr-MOF) | Pd(II) | 294.1 | acs.orgresearchgate.net |
| Melamine Zirconium Phosphate (M-ZrP) | Pb(II) | 681 - 1000 | rsc.org |
| Melamine Zirconium Phosphate (M-ZrP) | Hg(II) | 651 | rsc.org |
| Nanostructured ZrO₂ spheres | As(III) | 9.2 | researchgate.net |
| Nanostructured ZrO₂ spheres | As(V) | 9 | researchgate.net |
| APTES-functionalized ZrO₂ nanoparticles | BSA (protein) | 186.7 | researchgate.net |
| APTES-functionalized ZrO₂ nanoparticles | Phosphate | 34.2 | researchgate.net |
| Porous carbon-ZrO₂-HF (from UiO-66) | Rhodamine B | 510 | uib.es |
| Zirconium iron oxide on activated carbon (ZIC) | Sb(V) | 11.80 | rsc.org |
| Zirconia-functionalized graphite (B72142) oxide | Phosphate | 131.6 | frontiersin.org |
Table 2: Adsorption Kinetics and Isotherm Models for this compound Materials
| Material Type | Pollutant | Dominant Kinetic Model | Dominant Isotherm Model | Reference |
| rGO-BC@ZrO₂ composite | Methylene Blue | Pseudo-second-order | Freundlich | mdpi.com |
| Amorphous Zirconium Oxide | As(V) | Pseudo-second-order | Langmuir, Freundlich | researchgate.net |
| ZrO₂ nanoparticles | NGB dye | Pseudo-first-order | Langmuir | ekb.eg |
| APTES-functionalized ZrO₂ nanoparticles | BSA (protein) | Pseudo-second-order | Langmuir | researchgate.net |
| Porous carbon-ZrO₂-HF (from UiO-66) | Rhodamine B | Pseudo-second-order | Langmuir | uib.es |
| Nanostructured ZrO₂ spheres | As(V) | Not specified | Freundlich | acs.org |
Fundamental Environmental Applications and Remediation Research Involving Oxozirconium
Adsorption Mechanisms of Contaminants onto Oxozirconium Surfaces
Zirconium-based adsorbents, particularly zirconium oxides and hydroxides, are widely recognized for their efficacy in removing hazardous substances from aqueous solutions frontiersin.orgfrontiersin.org. The effectiveness of these materials is attributed to several key adsorption mechanisms and favorable kinetic and isotherm behaviors.
Heavy Metal Sequestration and Immobilization
This compound materials exhibit strong capabilities for adsorbing and immobilizing heavy metal ions, which pose significant risks to aquatic ecosystems and human health frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.net. Studies have shown high adsorption capacities for metals such as lead (Pb), copper (Cu), cadmium (Cd), zinc (Zn), chromium (Cr), nickel (Ni), and uranium (U) onto various zirconium oxide-based adsorbents frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.net.
The adsorption process is often governed by mechanisms such as surface complexation and ligand exchange, where metal ions form stable complexes with the surface functional groups of the this compound materials frontiersin.orgfrontiersin.orgnih.gov. For instance, the complexation between hydrous zirconia and heavy metals has been identified as a primary adsorption mechanism nih.gov. Surface functionalization, such as the introduction of phosphonate (B1237965) groups onto titanium-zirconium oxide nanofibrous webs, has been shown to significantly enhance cadmium adsorption capacity compared to non-modified counterparts researchgate.net.
The adsorption kinetics typically follow pseudo-second-order models, indicating that the rate-limiting step is often related to the chemical adsorption process frontiersin.orgfrontiersin.orgnih.govijcce.ac.ir. Adsorption isotherms, such as the Langmuir and Freundlich models, are commonly employed to describe the equilibrium adsorption behavior, with the Langmuir model often fitting well for many heavy metal adsorption studies frontiersin.orgfrontiersin.orgnih.govresearchgate.net.
Table 8.1.1: Heavy Metal Adsorption Capacities of this compound Materials
| Adsorbent Material | Target Pollutant | Adsorption Capacity (mg/g or mmol/g) | Reference |
| Amorphous ZrO₂ nanoparticles | Phosphate (B84403) | 99.01 mg/g | nih.gov |
| Zirconia-functionalized graphite (B72142) oxide | Phosphate | 131.6 mg/g | frontiersin.org |
| Hydrous ZrO₂ | Fluoride (B91410) | 124 mg/g | frontiersin.org |
| Zr-based hydrogen sulfate (B86663) nanoparticle | Fluoride | 78.6 mg/g | frontiersin.org |
| Zr-based hydrogen sulfate nanoparticle | Arsenic | 256.4 mg/g | frontiersin.org |
| DWS500@ZrO₂ | Nitrate (B79036) | 30.99 mg/g | nih.gov |
| Nano-sized zirconium phosphate | Lead | 672.5 mg/g | frontiersin.org |
| Crystalline zirconium phosphate | Lead | 21 mg/g | frontiersin.org |
| HZO-P(TAA/HEA) hydrogel | Pb²⁺ | 0.620 mmol/g | nih.gov |
| HZO-P(TAA/HEA) hydrogel | Cu²⁺ | 0.615 mmol/g | nih.gov |
| HZO-P(TAA/HEA) hydrogel | Cd²⁺ | 0.701 mmol/g | nih.gov |
| HZO-P(TAA/HEA) hydrogel | Ni²⁺ | 0.700 mmol/g | nih.gov |
| Phosphonate-functionalized Ti-Zr oxide nanofibres | Cadmium | Significantly higher than non-modified | researchgate.net |
| ZrO₂/GO composite | U(VI) | 128 mg/g | researchgate.net |
| Hydrated Zr(IV) oxide particle-impregnated resin (HAIX–Zr) | Iodide | 584.72 mg/g | ijcce.ac.ir |
Anion and Organic Pollutant Adsorption
This compound materials are particularly effective for the removal of anions like fluoride and phosphate, which are critical for controlling eutrophication and preventing dental/skeletal fluorosis frontiersin.orgfrontiersin.orgnih.gov. The adsorption of these anions often involves mechanisms such as inner-sphere complexing, where anions bind directly to surface hydroxyl groups, and ligand exchange frontiersin.orgfrontiersin.orgnih.gov. Phosphate adsorption on amorphous zirconium oxide nanoparticles, for instance, is significantly influenced by surface hydroxyl groups and follows an inner-sphere complexing mechanism nih.gov. The adsorption capacity for phosphate is generally higher in the pH range of 2-6, decreasing sharply above pH 7 nih.gov.
Beyond inorganic anions, this compound-based materials are also explored for the adsorption of organic pollutants, including dyes and phenolic compounds frontiersin.orgresearchgate.netnih.govresearchgate.netdergipark.org.triastate.edumdpi.com. While adsorption is a viable pathway, the primary mechanism for dealing with persistent organic pollutants often involves photocatalytic degradation, discussed in the following section.
Table 8.1.2: Anion Adsorption Capacities of this compound Materials
| Adsorbent Material | Target Pollutant | Adsorption Capacity (mg/g) | pH Conditions | Reference |
| Hydrous Zirconium Oxide | Fluoride | 124 | Not specified | frontiersin.org |
| Zirconia-functionalized graphite oxide | Phosphate | 131.6 | Not specified | frontiersin.org |
| Amorphous ZrO₂ nanoparticles | Phosphate | 99.01 | 6.2 | nih.gov |
| Zr-based hydrogen sulfate nanoparticle | Fluoride | 78.6 | 2.5–3.5 | frontiersin.org |
| Zr-based hydrogen sulfate nanoparticle | Arsenic | 256.4 | 2.5–3.5 | frontiersin.org |
| DWS500@ZrO₂ | Nitrate | 30.99 | 2 | nih.gov |
| Hydrated Zr(IV) oxide particle-impregnated resin (HAIX–Zr) | Iodide | 584.72 | 3 | ijcce.ac.ir |
Photocatalytic Degradation of Organic Pollutants by this compound-Based Materials
Zirconium dioxide (ZrO₂) is recognized as a potential photocatalyst due to its favorable redox potential, chemical stability, and relatively low cost mdpi.comresearchgate.netnih.govresearchgate.netiastate.edumdpi.com. It can effectively initiate the degradation of organic pollutants under light irradiation. However, pristine ZrO₂ suffers from limitations such as a wide bandgap energy, which restricts its light absorption primarily to the UV region, and a high rate of electron-hole recombination, leading to reduced photocatalytic efficiency mdpi.comresearchgate.netnih.govresearchgate.netiastate.edu.
To overcome these drawbacks, researchers have extensively explored various modification strategies for ZrO₂. These include coupling with other semiconductors, doping with metals or non-metals, and creating heterojunctions (e.g., p-n, type II, Z-scheme) mdpi.comresearchgate.netnih.govresearchgate.netiastate.edu. These modifications aim to enhance visible light absorption, improve charge carrier separation, and increase the concentration of active sites mdpi.comresearchgate.netnih.govresearchgate.netiastate.edu. Modified ZrO₂-based materials have demonstrated superior performance in degrading a range of organic pollutants, particularly dyes and phenolic compounds researchgate.netnih.govresearchgate.netiastate.edu.
Table 8.2: Photocatalytic Degradation of Organic Pollutants by this compound Materials
| Photocatalyst Material | Target Pollutant | Degradation Efficiency (%) | Conditions / Time | Reference |
| Tetragonal ZrO₂ nanoparticles | Methylene Blue | 89.11 | Not specified | dergipark.org.tr |
| ZrO₂ nanoparticles | Methylene Blue | 91 | 0.02 mM concentration | dergipark.org.tr |
| Green method ZrO₂ | Tetracycline | 81 | 240 minutes | dergipark.org.tr |
| ZrO₂ (predominantly tetragonal structure) | Methyl Orange | 94.58 | Not specified | dergipark.org.tr |
| Green synthesized ZrO₂ NPs (using T. asiatica extract) | Methylene Blue | >95 | 3 hours sunlight | mdpi.com |
The photocatalytic mechanisms often involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which are responsible for oxidizing and breaking down organic molecules into less harmful substances mdpi.comresearchgate.net. The presence of oxygen vacancies in ZrO₂ can also play a crucial role in enhancing its optoelectronic properties and photocatalytic activity mdpi.comresearchgate.netdergipark.org.tr.
Role of this compound in Water Treatment Research at the Fundamental Level
At a fundamental level, this compound materials are instrumental in advancing water treatment technologies due to their versatile surface chemistry and physical properties. Research into ZrO₂'s surface charge density, for example, reveals a significant temperature dependence, impacting its interaction with cations in aqueous environments, such as those found in pressurized water reactors epri.com. The pH of zero net surface charge (pHznpc) for ZrO₂ shifts with temperature, influencing its behavior in different water chemistries epri.com.
The distinct crystalline phases of ZrO₂, such as monoclinic, tetragonal, and cubic, exhibit varying properties that are explored for specific applications mdpi.commdpi.commdpi.com. The tetragonal phase, in particular, is noted for its enhanced activity in photocatalytic reactions due to inherent defects and stability mdpi.com. Fundamental studies also investigate the influence of synthesis methods on ZrO₂'s morphology, crystal structure, surface defects, and ultimately, its photocatalytic efficiency and adsorption capabilities frontiersin.orgmdpi.comresearchgate.netnih.gov. Understanding these structure-property relationships is key to designing optimized this compound-based materials for targeted pollutant removal.
The development of composite materials, such as zirconium-doped ceria nanoparticles or titanium-zirconium oxide nanofibrous webs, further expands the fundamental understanding by exploring synergistic effects and novel functionalities for enhanced adsorption and catalytic activity researchgate.netcore.ac.uk.
Environmental Fate and Transformation Studies of this compound Species
Information regarding the specific environmental fate and transformation of pure zirconium oxide species in various environmental compartments is less extensively detailed in the provided search results. However, general studies on nanomaterials offer insights into potential behaviors. For instance, in studies involving zirconium-doped cerium dioxide nanoparticles, it was observed that while the cerium component underwent transformations in the presence of phosphate, the zirconium oxide component itself did not transform core.ac.uk. This suggests that pure ZrO₂ may exhibit greater stability under certain environmental conditions.
General environmental fate categories, such as adsorption/desorption, hydrolysis, phototransformation in water and soil, biodegradation, and bioaccumulation, are relevant for assessing the environmental impact of any engineered nanomaterial, including ZrO₂ europa.eueuropa.eu. Further research specifically detailing the long-term behavior, persistence, and potential transformation pathways of ZrO₂ nanomaterials in different environmental media would be beneficial for a comprehensive risk assessment.
List of Compound Names Mentioned:
Zirconium dioxide (ZrO₂)
Zirconium (IV) oxide
Zirconium phosphate
Hydrous zirconium oxide (HZO)
Zirconium-based hydrogen sulfate
Zirconium-based multiple metal adsorbents
Zirconium impregnated complexes
Zirconium-doped ceria nanoparticles
Titanium-zirconium oxide
Zirconium oxide/hydroxide (B78521)
Zirconium hydrogen sulfate
Zirconium-based multiple-metal oxide
Zirconium ion impregnated materials
Zirconium-doped ceria ENPs
Magnesium zirconium oxide
Emerging Frontiers and Future Directions in Oxozirconium Chemistry Research
Interdisciplinary Research Opportunities at the Interface of Oxozirconium Chemistry and Other Fields
The inherent properties of this compound enable its integration into a wide array of scientific disciplines, fostering interdisciplinary research and innovation.
Catalysis: Zirconia is extensively utilized as a catalyst and catalyst support in various chemical transformations. Its applications range from automotive pollution control catalysts, where it aids in reducing toxic emissions, to industrial processes such as chemical manufacturing and petroleum refining for reactions like hydrogenation, oxidation, and isomerization zircomet.comjst.go.jp. Ceria-zirconia (CZ) mixed oxides are particularly valued for their enhanced oxygen storage capacity and thermal stability, crucial for three-way catalysis (TWC) and other environmental applications tandfonline.com. Furthermore, doped zirconia catalysts, including tungstated and sulphated variants, show significant promise in green chemistry for the production of sustainable aviation fuels and the processing of biomass luxfermeltechnologies.com.
Electronics and Optoelectronics: In the realm of electronics, zirconia's high dielectric constant (high-k dielectric) makes it a key material for capacitors and semiconductor devices, facilitating the miniaturization of electronic components zirconiumworld.comamericanelements.compassive-components.euresearchgate.netmarketresearchintellect.com. It functions as an insulating layer in transistors, such as Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs), contributing to reduced power consumption zirconiumworld.com. Zirconium compounds also find applications in optical coatings for lenses and photonic devices due to their anti-reflective properties and are used in LED phosphors zirconiumworld.com. Recent research has demonstrated record-high energy and power densities in microcapacitors utilizing thin films of hafnium-zirconium oxide passive-components.eu.
Energy Storage and Conversion: Zirconia's ionic conductivity, particularly in its stabilized cubic phase, is fundamental to the operation of solid oxide fuel cells (SOFCs) and oxygen sensors americanelements.commdpi.comnih.gov. It is also investigated for electrochemical capacitors and other energy storage devices, where its properties can enhance performance and stability nanobioletters.comacs.org. Zirconia-based materials are also being explored for lithium-ion batteries and contribute to solar energy harvesting technologies zircomet.commdpi.comnih.gov.
Biomedical and Dental Applications: Owing to its excellent biocompatibility, mechanical strength, and aesthetic qualities, zirconia is widely employed in dentistry for crowns, bridges, and implants, often serving as a superior alternative to traditional metal-ceramic materials americanelements.comwundermold.comresearchgate.netsamipubco.comsamipubco.com. It also finds applications in orthopedic prostheses, tissue engineering scaffolds, and biosensors, exhibiting properties comparable to titanium nih.govnih.govrsc.org.
Advanced Materials: Zirconia's high melting point and chemical stability make it an exceptional refractory material for crucibles, fibers, and furnace components capable of withstanding extreme temperatures ceramtec-industrial.comrefractorymetal.orgluxfermeltechnologies.comsamaterials.com. Zirconium-based metal-organic frameworks (Zr-MOFs) are being developed for heterogeneous catalysis, adsorption, and chemical sensing, leveraging their tunable structures and high stability researchgate.netrsc.orgiaea.org.
Challenges and Prospects in Rational Design of this compound Functional Materials
The rational design of this compound (ZrO₂) functional materials involves precisely tailoring their composition, structure, and morphology to achieve specific performance characteristics. While significant advancements have been made, several challenges and promising prospects guide future research directions.
Challenges:
Phase Stability and Control: Zirconia exists in monoclinic, tetragonal, and cubic crystalline phases, each possessing distinct properties. Stabilizing the desirable cubic phase at room temperature, essential for applications such as solid oxide fuel cells (SOFCs) and ionic conductivity, requires careful doping (e.g., with yttria) and processing, which can introduce complexity and increase costs mdpi.comnih.govresearchgate.netluxfermeltechnologies.com.
Nanostructure Engineering: Achieving precise control over nanoparticle size, shape, and surface properties for optimal catalytic or electronic performance remains a significant challenge. For instance, in energy storage applications, the density of materials like lithium lanthanum zirconium oxide (LLZO) can negatively impact gravimetric energy density, underscoring the need for meticulous material design tohoku.ac.jp.
MOF Design Limitations: For zirconium-based metal-organic frameworks (Zr-MOFs), challenges include achieving high adsorption capacities and improving the efficiency of charge separation in photocatalytic applications, necessitating advanced design strategies researchgate.netrsc.org.
Scalability and Cost-Effectiveness: While numerous promising materials are developed at the laboratory scale, scaling up production while maintaining desired properties and cost-effectiveness presents a persistent hurdle for widespread adoption tohoku.ac.jppatsnap.com.
Prospects:
Tailored Morphology and Composition: Advanced synthesis techniques, including hydrothermal and sol-gel methods, offer precise control over ZrO₂ nanoparticle morphology (e.g., nanorods, nanotubes) and crystal phases, enabling the creation of materials with tailored properties for specific applications mdpi.comnih.govmdpi.comresearchgate.net.
Doping and Composite Materials: The incorporation of other elements or the formation of composite materials (e.g., ceria-zirconia, ZrO₂-biochar, ZrO₂-KIT-6) can significantly enhance properties such as catalytic activity, electrical conductivity, and mechanical strength tandfonline.comluxfermeltechnologies.comnanobioletters.comiaea.orgbohrium.com. The rational design of high-entropy oxides (HEOs) also presents a pathway to novel energy materials with improved stability and performance materialsfutures.org.
Functionalization for Specific Applications: Designing ZrO₂-based materials for targeted functions, such as single-atom catalysts embedded in ZrO₂ monolayers for the nitrogen reduction reaction (NRR) rsc.org, or specific dielectric layers for advanced electronics zirconiumworld.compassive-components.eu, represents a significant area of ongoing research. Ligand design in this compound clusters is critical for applications in high-resolution lithography chinesechemsoc.org.
Advanced Characterization Techniques for In Situ and Operando Studies of this compound Reactions
Understanding the dynamic behavior of zirconium oxide (ZrO₂) materials during chemical reactions is paramount for optimizing their performance. Advanced in situ and operando characterization techniques provide real-time insights into the structural, chemical, and electronic changes occurring under relevant reaction conditions.
Key Techniques:
Spectroscopic Methods:
X-ray Photoelectron Spectroscopy (XPS): Utilized to analyze surface elemental composition and oxidation states, offering insights into surface reactions and segregation phenomena researchgate.netepj-conferences.org. Ambient Pressure XPS (AP-XPS) enables these studies under pressures relevant to catalytic environments epj-conferences.org.
Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) can detect vibrational modes of adsorbed and surface species, providing information on catalytic intermediates and surface modifications researchgate.net.
Infrared (IR) Spectroscopy: In situ and operando IR techniques, particularly Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), are crucial for identifying adsorbed molecules and tracking their transformations during catalytic reactions, such as CO oxidation acs.org.
Diffraction Techniques:
X-ray Diffraction (XRD): In situ XRD is employed to monitor phase transformations, crystal structure changes, and the formation or evolution of active species during reactions. An example includes the oxidation of propane (B168953) over MnOx–ZrO₂ catalysts researchgate.net.
Microscopy Techniques:
Transmission Electron Microscopy (TEM): Operando TEM, often integrated with environmental cells, allows for direct visualization of nanoparticle evolution, phase changes, and structural rearrangements under controlled gas atmospheres and temperatures researchgate.netresearchgate.netuio.no.
Electrochemical Techniques:
Electrochemical Impedance Spectroscopy (EIS): Used to investigate the electrical properties and reaction kinetics of electrochemical devices, such as solid oxide fuel cells, providing data on charge transfer and mass transport processes researchgate.net.
Applications in Zirconia Research: These techniques are instrumental in studying catalytic reactions, including CO oxidation acs.org, NO reduction uio.no, and propane oxidation researchgate.net, on zirconia-based catalysts. They aid in elucidating reaction mechanisms, identifying active sites, understanding material stability under harsh conditions, and tracking degradation pathways researchgate.netepj-conferences.orgacs.orguio.no. For instance, operando TEM has revealed the formation of oxide films on Rh nanoparticles supported on ZrO₂ during NO reduction uio.no.
Sustainable Synthesis and Circular Economy Considerations for this compound Compounds
The imperative for sustainability in materials science drives the development of environmentally friendly synthesis routes and the integration of circular economy principles for this compound (ZrO₂) compounds.
Sustainable Synthesis Methods:
Green Synthesis: The utilization of natural plant extracts (e.g., Asphodelus fistulosus) as reducing and stabilizing agents offers an environmentally benign and cost-effective approach for synthesizing ZrO₂ nanoparticles. This methodology avoids the use of hazardous chemicals and yields nanoparticles with controlled morphology and properties nih.govmdpi.com.
Hydrothermal Synthesis: This technique permits precise control over synthesis parameters (temperature, pH, reaction time), facilitating the production of ZrO₂ nanoparticles with tailored properties under milder conditions, thereby reducing energy consumption compared to conventional calcination methods mdpi.comresearchgate.netpatsnap.com. Tosoh Corporation has pioneered an advanced hydrothermal process incorporating a water recycling system patsnap.com.
Low-Temperature Synthesis Routes: Research efforts are increasingly focused on developing synthesis techniques that minimize energy input and waste generation, aligning with the principles of green chemistry patsnap.com.
Circular Economy Considerations:
Resource Efficiency and Waste Minimization: The implementation of closed-loop systems and resource recovery strategies in ZrO₂ production is critical for reducing environmental impact and enhancing economic performance patsnap.com.
Recycling and Reuse: Strategies for recycling and reusing ZrO₂-based products and waste materials are under active development, encompassing efficient separation techniques and refining processes for reclaimed zirconia patsnap.com.
Valorization of Waste: Zirconia-based catalysts are being employed in the hydroprocessing of waste plastics to convert them into valuable fuels, thereby contributing to both waste management and the circular economy bohrium.com.
Predictive Modeling and Data Science in this compound Materials Discovery
Predictive modeling and data science, particularly machine learning (ML) and artificial intelligence (AI), are revolutionizing the discovery and design of materials, including those based on this compound (ZrO₂). These approaches accelerate the identification of novel materials with desired properties and optimize synthesis processes.
Machine Learning and AI Applications:
Property Prediction: ML models are capable of predicting material properties, such as mechanical strength, dielectric constant, and catalytic activity, based on composition, structure, and processing conditions, by leveraging extensive datasets from experiments and simulations acs.orgcam.ac.ukaip.org.
Materials Discovery and Optimization: AI-driven workflows, incorporating feature selection and statistical analysis, are employed to expedite the discovery and optimization of advanced materials. This includes the prediction of phase diagrams and phase transformations in elements like zirconium acs.orgcam.ac.ukprogrammaster.orgresearchgate.net.
Data-Driven Design: By analyzing vast repositories of chemical and experimental data, ML can identify correlations between material structure and performance, guiding the rational design of new functional materials acs.orgaip.org. Techniques such as Rapid Artificial Neural Networks (RANN) can mimic first-principles calculations at significantly higher speeds programmaster.orgresearchgate.net.
Challenges in Data Science: A significant challenge lies in the scarcity of comprehensive, high-quality data, which can impede the development of robust predictive models acs.orgcam.ac.uk.
Specific Examples:
ML models have been successfully developed to accurately predict phase transformations in titanium and zirconium, thereby augmenting experimental research efforts programmaster.orgresearchgate.net.
Current research is exploring the application of ML for catalyst design, such as single-atom catalysts integrated into ZrO₂ monolayers for the nitrogen reduction reaction (NRR), by predicting limiting potentials and identifying efficient electrocatalysts rsc.org.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for oxrozirconium complexes, and how do reaction conditions influence product purity?
- Methodology : Oxozirconium complexes are typically synthesized via reflux methods using stoichiometric ratios (e.g., 1:2 metal-to-ligand). For example, [ZrO(CIP)₂Cl₂] was prepared by refluxing ZrOCl₂·8H₂O with ciprofloxacin in acetone at 60°C for 15 hours, followed by vacuum drying . Key factors include solvent choice (e.g., acetone for ligand solubility), temperature control, and post-synthesis purification (washing with boiling water/acetone to remove unreacted precursors). Elemental analysis and molar conductance measurements validate stoichiometry and non-electrolytic behavior .
Q. How are this compound complexes characterized to confirm structural integrity and coordination modes?
- Methodology : Use a multi-technique approach:
- FTIR : Identify ligand-to-metal binding via shifts in ν(C=O) (e.g., from 1625 cm⁻¹ in free ciprofloxacin to 1598 cm⁻¹ in [ZrO(CIP)₂Cl₂]) .
- ¹H-NMR : Detect proton environments (e.g., Cp* methyl protons at 1.8 ppm in Cp*₂Zr(OH)₂ clusters) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C indicates strong metal-ligand bonds) .
- Elemental analysis : Match calculated/found C, H, N values to confirm composition .
Q. What factors influence ligand coordination geometry in this compound clusters?
- Methodology : Ligand denticity and steric effects dictate geometry. For instance, methacrylate ligands in Zr₄O₂(OMc)₁₂ adopt a tetranuclear structure due to bridging carboxylate groups, whereas hydroxy carboxylates in Zr₆(OH)₄O₄ clusters form hexanuclear assemblies . Solvent polarity (e.g., DMSO vs. acetone) and counterions (Cl⁻, SO₄²⁻) further modulate coordination .
Advanced Research Questions
Q. How can contradictions in spectroscopic data interpretation for this compound complexes be resolved?
- Methodology : Cross-validate using complementary techniques. For example:
- Discrepancy in FTIR assignments : Compare with XPS (X-ray photoelectron spectroscopy) to confirm oxidation states .
- Ambiguous NMR signals : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks, as seen in Cp*₂Zr(OH)₂ studies .
- Inconsistent elemental analysis : Repeat synthesis under inert atmospheres to rule out oxidation/hydrolysis .
Q. What computational methods are suitable for modeling electronic properties and reactivity of this compound clusters?
- Methodology :
- DFT (Density Functional Theory) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., Zr₄O₂ clusters’ electron-deficient sites) .
- Molecular Dynamics (MD) : Simulate solvent-ligand interactions during cluster assembly .
- TD-DFT : Correlate UV-Vis spectra with electronic transitions (e.g., ligand-to-metal charge transfer) .
Q. How can this compound-based catalysts be designed for specific applications (e.g., polymerization or hydrolysis)?
- Methodology :
- Active site engineering : Introduce labile ligands (e.g., Cl⁻ in [ZrO(CIP)₂Cl₂]) to enhance substrate binding .
- Support functionalization : Immobilize Zr₆(OH)₄O₄ clusters on mesoporous silica to improve recyclability .
- Kinetic studies : Monitor reaction rates via in situ FTIR or EXAFS to optimize catalytic cycles .
Methodological Recommendations
- Experimental Design : Use controlled atmosphere (e.g., Schlenk lines) to prevent hydrolysis of Zr⁴⁺ precursors .
- Data Validation : Triangulate spectroscopic, thermal, and computational data to avoid misinterpretation .
- Literature Gaps : Explore understudied areas like photocatalytic applications of this compound clusters or their bioinorganic roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
